3-Keto fusidic acid
Description
This compound has been reported in Epidermophyton floccosum with data available.
Properties
IUPAC Name |
(2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKASDKLVVYODQ-UKHRKFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1=O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4680-37-9 | |
| Record name | 3-Didehydrofusidic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAN8V57VRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto fusidic acid is a prominent metabolite of the antibiotic fusidic acid, distinguished by the oxidation of the hydroxyl group at the C-3 position to a ketone. This structural modification influences its biological activity and pharmacokinetic profile. This document provides a comprehensive technical overview of this compound, including its synthesis, biological activity, mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams.
Introduction
This compound, also known as 3-Oxofusidic acid, is a steroid-like compound and a primary metabolite of fusidic acid, an antibiotic primarily effective against Gram-positive bacteria, notably Staphylococcus aureus.[1] It is formed in the liver through the oxidation of fusidic acid.[2] The presence of a ketone group at the C-3 position instead of a hydroxyl group is the key structural difference from its parent compound.[1] This alteration has implications for its antibacterial efficacy and metabolic stability. This compound has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] Its mechanism of action mirrors that of fusidic acid, involving the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G).[4] This guide delves into the technical details of this compound, offering valuable information for researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₆O₆ | [5] |
| Molecular Weight | 514.69 g/mol | [5] |
| CAS Number | 4680-37-9 | [5] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [6] |
| Storage Condition | Refrigerator | [6] |
Synthesis and Purification
This compound can be synthesized through chemical oxidation of fusidic acid or via biotransformation.
Chemical Synthesis: Oxidation with Dess-Martin Periodinane
This method involves the selective oxidation of the C-3 hydroxyl group of fusidic acid.
-
Dissolution: Dissolve fusidic acid (1 equivalent) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere at -10 °C.[7]
-
Oxidation: Add Dess-Martin periodinane (0.9 equivalents) to the solution and stir for 3 hours.[7]
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield this compound.[7]
Biotransformation using Microbacterium oxydans
This method utilizes the enzymatic activity of Microbacterium oxydans to convert fusidic acid derivatives into their 3-keto counterparts.
-
Culture Preparation: Grow Microbacterium oxydans CGMCC 1788 in Luria-Bertani broth.[8]
-
Biotransformation: Introduce the fusidic acid derivative to the bacterial culture and incubate. The pH of the culture typically reaches 9.0.[8]
-
Extraction: Extract the biotransformation products from the culture broth.[8]
-
Purification: Isolate and purify 3-keto derivatives using open column chromatography followed by High-Performance Liquid Chromatography (HPLC).[8]
A generalized workflow for the synthesis and purification of this compound is depicted in the following diagram.
Biological Activity and Mechanism of Action
Antibacterial Spectrum
This compound exhibits significant activity against Gram-positive bacteria and has shown particular promise against Mycobacterium tuberculosis. A summary of its Minimum Inhibitory Concentrations (MICs) against key pathogens is provided in Table 2.
| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | - | 0.3 | ~0.58 | [1] |
| Mycobacterium tuberculosis | H37Rv | - | 1.25 (MIC₉₉) | [3] |
| Staphylococcus aureus (Methicillin-Resistant) | - | 8 (for 3-Keto-cephalosporin P₁) | - | [8] |
Mechanism of Action: Inhibition of Protein Synthesis
Like its parent compound, this compound inhibits bacterial protein synthesis by targeting elongation factor G (EF-G).[4] EF-G is a crucial GTPase involved in the translocation of tRNA and mRNA on the ribosome during protein synthesis. This compound binds to the EF-G-ribosome complex, stalling it in a post-translocational state.[9] This prevents the release of EF-G, thereby halting the elongation cycle and inhibiting bacterial growth.
The interaction of fusidic acid (and by extension, this compound) with the ribosome and EF-G has been elucidated by cryo-electron microscopy and X-ray crystallography.[10][11][12][13] The binding pocket is located in a cleft between domains I and III of EF-G and the sarcin-ricin loop of the 23S rRNA.[13]
The signaling pathway illustrating the mechanism of action is shown below.
Pharmacokinetics
Limited pharmacokinetic data are available for this compound. Studies in patients receiving sodium fusidate have shown that this compound is a detectable metabolite in plasma. A study in cholestatic and non-cholestatic patients provided some pharmacokinetic parameters, which are summarized in Table 3.
| Parameter | Fusidic Acid | This compound | Group | Reference |
| Accumulation Ratio (Experimental) | 2.8 ± 0.2 | 5.2 ± 1.7 | I (Non-cholestatic) | [14] |
| Accumulation Ratio (Experimental) | 2.4 ± 0.7 | 5.3 ± 6 | II (Mildly cholestatic) | [14] |
| Accumulation Ratio (Experimental) | 4.2 ± 2.2 | 6.3 ± 4.3 | III (Cholestatic) | [14] |
Experimental Protocols
MIC Determination by Broth Microdilution for S. aureus
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of S. aureus. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Drug Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.[15]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[15]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
-
Reading: The MIC is the lowest concentration of the drug that completely inhibits visible growth.[15]
MIC Determination by Broth Microdilution for M. tuberculosis
This protocol is based on the EUCAST reference method.[17]
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of M. tuberculosis H37Rv from a fresh culture. Dilute this suspension to achieve a final inoculum of 10⁵ CFU/mL in Middlebrook 7H9 broth supplemented with 10% OADC.[17]
-
Drug Dilution: Prepare serial dilutions of this compound in the supplemented Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.[18]
-
Incubation: Seal the plate and incubate at 35-37°C for 7-10 days, or until growth is visible in the control wells.[18]
-
Reading: The MIC is the lowest concentration of the drug that inhibits visible growth.[17]
A logical workflow for determining the biological activity of this compound is presented below.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. theclinivex.com [theclinivex.com]
- 7. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus aureus elongation factor G--structure and analysis of a target for fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the Staphylococcus aureus ribosome inhibited by fusidic acid and fusidic acid cyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
In-Depth Technical Guide to the Physicochemical Properties of 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Keto fusidic acid, a significant metabolite of the antibiotic fusidic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.
Chemical Identity and Structure
This compound, also known as 3-Oxofusidic acid, is a steroid-like compound and a primary metabolite of fusidic acid.[1] It is classified as an oxosteroid, characterized by the presence of a ketone group at the C-3 position of the steroid skeleton, which distinguishes it from its parent compound, fusidic acid, where a hydroxyl group is present at this position.[1]
| Identifier | Value |
| IUPAC Name | (2Z)-2-[(4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-(acetyloxy)-11-hydroxy-4,8,10,14-tetramethyl-3-oxo-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
| Synonyms | 3-keto FA, 3-Oxofusidic Acid, 3-Didehydrofusidic acid, Fusidic Acid EP Impurity G[2][3] |
| CAS Number | 4680-37-9[2][4] |
| Molecular Formula | C₃₁H₄₆O₆[2][4] |
| Molecular Weight | 514.69 g/mol [1][4] |
| SMILES | C[C@H]1[C@@H]2CC[C@@]3(C)--INVALID-LINK--C[C@H]4\C(=C(/CCC=C(C)C)\C(=O)O)--INVALID-LINK--OC(=O)C">C@@H[C@@]2(C)CCC1=O[4][5] |
| InChI | InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,24-25,27,34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,24+,25-,27-,29-,30-,31-/m0/s1[5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological activity, formulation, and pharmacokinetic profile.
| Property | Value/Description |
| Melting Point | >185 °C (decomposes) |
| Solubility | Limited aqueous solubility. Slightly soluble in chloroform (B151607) and methanol.[2] For in vitro assays, it is recommended to dissolve in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] |
| pKa (estimated) | 4.2 (for the carboxylic acid group)[1] |
| Appearance | White to off-white solid |
| Stability | Degrades at temperatures above 40°C. It is recommended to store the lyophilized powder at -20°C.[1] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Findings |
| ¹³C NMR | A characteristic low-field carbon signal is observed at approximately δC 216.4 ppm, which is indicative of the ketone functional group at the C-3 position.[1][6] |
| ¹H NMR & 2D NMR | ¹H-¹H COSY correlations reveal a spin system of CH₃(28)-CH(4)-CH(5)-CH(6)-CH(7). This differs from fusidic acid, which also includes a CH₂(1)-CH₂(2)-CH(3) spin system, confirming the modification at the C-3 position. HMBC correlations between H-28, H-5, H-4, and H-2 to the ketone carbon signal at δC 216.4 provide definitive confirmation of the ketone group's location.[1][6] |
| Mass Spectrometry | The accurate mass is 514.3294 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a strong absorption band characteristic of a ketone C=O stretch, in addition to the characteristic absorptions for the carboxylic acid and other functional groups present in the molecule. |
Experimental Protocols
The following are generalized experimental protocols for determining the key physicochemical properties of this compound. These should be adapted and optimized for specific laboratory conditions.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.[7][8]
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. Due to decomposition, the observation of charring should be noted.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fusidic Acid EP Impurity G (this compound) - CAS - 4680-37-9 | Axios Research [axios-research.com]
- 4. This compound | 4680-37-9 | FK24774 | Biosynth [biosynth.com]
- 5. This compound | TRC-K188980-10MG | LGC Standards [lgcstandards.com]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. davjalandhar.com [davjalandhar.com]
The 3-Keto Fusidic Acid Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid, a bacteriostatic antibiotic produced by the fungus Acremonium fusidioides, has been a valuable clinical agent for decades, particularly against Gram-positive bacteria.[1][2] Its unique steroidal structure and mode of action, targeting elongation factor G (EF-G), have made it a subject of interest for further drug development and biosynthetic engineering.[3] Central to its biosynthesis is the formation of a 3-keto intermediate, a critical step that dictates the stereochemistry of the final molecule. This technical guide provides an in-depth exploration of the 3-keto fusidic acid biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic transformations, and key intermediates.
The Fusidic Acid Biosynthetic Gene Cluster (fus)
The biosynthesis of fusidic acid is orchestrated by a dedicated gene cluster, designated as the fus cluster.[1][2] This cluster comprises eight genes, six of which are conserved from the biosynthetic gene cluster of a related fusidane antibiotic, helvolic acid.[1][2] The organization of the fus gene cluster is pivotal to understanding the coordinated expression of the enzymes required for the production of fusidic acid.
| Gene | Proposed Function | Homologue in Helvolic Acid Cluster |
| fusA | Oxidosqualene cyclase | HelA |
| fusB1 | Cytochrome P450 monooxygenase | - |
| fusB2 | Cytochrome P450 monooxygenase | HelB2 |
| fusB3 | Cytochrome P450 monooxygenase | HelB3 |
| fusB4 | Cytochrome P450 monooxygenase | HelB4 |
| fusC1 | Short-chain dehydrogenase/reductase (SDR) | - |
| fusC2 | Short-chain dehydrogenase/reductase (SDR) | HelC |
| fusD | Acyltransferase | HelD |
The Biosynthetic Pathway to this compound and Fusidic Acid
The biosynthesis of fusidic acid commences from the primary metabolite squalene (B77637), which undergoes a series of enzymatic transformations to yield the final product. The formation of the 3-keto intermediate is a crucial juncture in this pathway.
Core Scaffold Formation
-
Squalene Epoxidation: The pathway initiates with the epoxidation of squalene to (S)-2,3-oxidosqualene. This reaction is catalyzed by a squalene epoxidase.
-
Cyclization: The oxidosqualene cyclase, encoded by the fusA gene, catalyzes the cyclization of (S)-2,3-oxidosqualene to form the protostane (B1240868) cation, which is then stabilized to yield protostadienol. This tetracyclic intermediate forms the core scaffold of fusidic acid.
Tailoring Steps Leading to the 3-Keto Intermediate
Subsequent to the formation of the protostadienol core, a series of oxidative tailoring reactions occur, catalyzed by cytochrome P450 monooxygenases (fusB2, fusB3, fusB4) and an acyltransferase (fusD). These modifications ultimately lead to an intermediate with a 3β-hydroxyl group.
The key step in the formation of the 3-keto intermediate is catalyzed by FusC2 , a short-chain dehydrogenase/reductase (SDR). FusC2 oxidizes the 3β-hydroxyl group of the precursor to a ketone at the C-3 position, yielding the This compound intermediate (also known as 3-didehydrofusidic acid).[1]
Stereospecific Reduction to Fusidic Acid
The final stereochemistry at the C-3 position of fusidic acid is determined by the action of another SDR, FusC1 . This enzyme specifically reduces the 3-keto group of the intermediate to a 3α-hydroxyl group, a characteristic feature of fusidic acid.[1] Interestingly, FusC2 can also reduce the 3-keto group, but it does so to produce the 3β-hydroxyl stereoisomer. However, in the presence of FusC1, the formation of the 3α-hydroxyl product is predominant.[1]
Caption: Biosynthetic pathway of fusidic acid.
Quantitative Data
Precise quantitative data for the enzymes in the this compound biosynthesis pathway is limited in the public domain. However, studies on the heterologous expression of the fus gene cluster have provided some insights into the relative activities and production titers.
| Enzyme | Substrate | Product | Cofactor | Kinetic Parameters (Qualitative) | Reference |
| FusC1 | This compound Intermediate | Fusidic Acid (3α-OH) | NADPH/NADH | Specific for 3-keto reduction to 3α-OH | [1] |
| FusC2 | Intermediate (3β-OH) | This compound Intermediate | NAD(P)+ | Catalyzes oxidation of 3β-OH | [1] |
| FusC2 | This compound Intermediate | 3-epi-Fusidic Acid (3β-OH) | NADPH/NADH | Catalyzes reduction of 3-keto to 3β-OH | [1] |
Note: While the methodology for determining the kinetic parameters (Km and kcat) for FusC1 and FusC2 has been described, specific numerical values were not explicitly stated in the reviewed literature.[1]
Production Titer: Heterologous expression of the complete fus gene cluster in Aspergillus oryzae resulted in a fusidic acid titer of approximately 14.3 mg/L.[2]
Experimental Protocols
Heterologous Expression of the fus Gene Cluster in Aspergillus oryzae
This protocol outlines the general steps for the heterologous expression of the fusidic acid gene cluster, adapted from methodologies used for fungal secondary metabolite gene clusters.[4][5][6]
1. Vector Construction:
-
The eight genes of the fus cluster (fusA, fusB1, fusB2, fusB3, fusB4, fusC1, fusC2, and fusD) are amplified from the genomic DNA of Acremonium fusidioides.
-
The genes are cloned into suitable Aspergillus expression vectors, such as those from the pTAex series, under the control of a strong constitutive or inducible promoter (e.g., amyB promoter).
-
Multiple genes can be assembled into a single vector using techniques like yeast homologous recombination.
2. Aspergillus oryzae Transformation:
-
Protoplasts of a suitable A. oryzae host strain (e.g., NSAR1) are prepared by enzymatic digestion of the mycelial cell walls.
-
The expression vectors are introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Transformed protoplasts are regenerated on selective medium.
3. Fermentation and Metabolite Extraction:
-
Positive transformants are cultured in a suitable production medium (e.g., DPY medium) for a defined period (e.g., 5-7 days) at an appropriate temperature (e.g., 28-30°C).
-
The fungal mycelium is separated from the culture broth by filtration.
-
The broth is extracted with an organic solvent (e.g., ethyl acetate).
-
The mycelium can also be extracted with a suitable solvent to recover intracellular metabolites.
-
The organic extracts are dried and redissolved in a suitable solvent for analysis.
Caption: Workflow for heterologous expression.
Enzymatic Assay for FusC1 and FusC2
This protocol is based on the methods described for the characterization of the SDRs involved in fusidic acid biosynthesis.[1]
1. Enzyme Preparation:
-
The fusC1 and fusC2 genes are cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
The recombinant proteins are expressed in a suitable E. coli strain (e.g., BL21(DE3)) and purified using affinity chromatography.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.0-8.0)
-
5 mM NAD(P)H (for reduction) or NAD(P)+ (for oxidation)
-
Purified FusC1 or FusC2 enzyme (concentration to be optimized)
-
Substrate (this compound intermediate for reduction, or the 3β-OH precursor for oxidation) dissolved in a suitable solvent (e.g., DMSO).
-
3. Reaction and Analysis:
-
The reaction is incubated at 30°C for a defined period (e.g., 1-12 hours).
-
The reaction is quenched and extracted with ethyl acetate.
-
The organic extract is dried, redissolved in methanol, and analyzed by HPLC or LC-MS to determine the conversion of the substrate to the product.
Analytical Methods: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at a wavelength of 210-235 nm.
-
Flow Rate: Typically 1.0 mL/min.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Conditions: Similar to HPLC, but often using UPLC for better resolution and faster run times.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used for sensitive and specific detection and quantification of fusidic acid and its biosynthetic intermediates.[7] Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument provides high selectivity and sensitivity for quantitative analysis.
Regulation of the fus Gene Cluster
The regulation of secondary metabolite biosynthesis in fungi is a complex process, often influenced by environmental cues and global regulatory networks. While specific transcriptional regulators for the fus gene cluster in A. fusidioides have not been definitively identified, general principles of fungal secondary metabolism regulation are likely to apply.
Nitrogen Regulation: Nitrogen availability is a well-known factor influencing the production of secondary metabolites in fungi. In many fungal species, the biosynthesis of secondary metabolites is repressed in the presence of readily available nitrogen sources like ammonium (B1175870) and glutamine, and induced under nitrogen-limiting conditions. This regulation is often mediated by GATA transcription factors such as AreA.[4] It is plausible that the expression of the fus gene cluster is similarly controlled by the nitrogen status of the cell.
Other Potential Regulators: Other global regulators in fungi, such as the Velvet complex (composed of VeA, VelB, and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to light and other signals. The involvement of such regulators in controlling fusidic acid biosynthesis warrants further investigation.
Caption: Putative regulatory network for fusidic acid.
Conclusion
The elucidation of the this compound biosynthesis pathway has provided a solid foundation for understanding the formation of this important antibiotic. The identification of the fus gene cluster and the characterization of key enzymes, particularly the stereoselective SDRs FusC1 and FusC2, have opened up avenues for biosynthetic engineering and the generation of novel fusidic acid analogs. Future research focused on the detailed kinetic characterization of all pathway enzymes, the elucidation of the specific regulatory mechanisms governing the fus cluster, and the application of metabolic engineering strategies will be crucial for maximizing the therapeutic potential of this unique class of natural products. This technical guide serves as a comprehensive resource for researchers aiming to contribute to this exciting field.
References
- 1. Promoter analysis and transcription regulation of fus gene cluster responsible for fusaricidin synthesis of Paenibacillus polymyxa SQR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 4. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Activity of 3-Keto Fusidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto fusidic acid is a prominent metabolite of the steroidal antibiotic fusidic acid.[1] First isolated from the fungus Fusidium coccineum, fusidic acid has a long history of clinical use, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2] this compound, formed by the oxidation of the C-3 hydroxyl group of the parent compound, has demonstrated significant biological activity, retaining the core antibacterial mechanism of fusidic acid while also being investigated for other potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its antibacterial spectrum, mechanism of action, and other relevant biological effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Antibacterial Activity
This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. Its efficacy is comparable to, and in some cases potentially more potent than, other metabolites of fusidic acid.
Quantitative Antibacterial Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound and its parent compound, fusidic acid, against various bacterial species.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain | MIC | Reference |
| Staphylococcus aureus | Not Specified | 0.3 mg/L | [1] |
| Mycobacterium tuberculosis | Not Specified | 1.25 µM | [3] |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Fusidic Acid
| Bacterial Species | Strain(s) | MIC Range/MIC₉₀ | Reference(s) |
| Staphylococcus aureus (MSSA) | Various clinical isolates | MIC₅₀/₉₀: 0.12/0.12 µg/mL | [4] |
| Staphylococcus aureus (MRSA) | Various clinical isolates | MICs: 0.125 to 0.5 µg/mL | [5] |
| Staphylococcus aureus (from CF patients) | 40 MRSA isolates | MICs: 0.125 to 0.5 µg/mL | [5] |
| Coagulase-Negative Staphylococci | Various clinical isolates | MIC₉₀: 0.25 mg/L | [6] |
| Streptococcus pyogenes | Various clinical isolates | MIC₉₀: 8 mg/L | [6] |
| Streptococcus agalactiae | Various clinical isolates | MIC₉₀: 8 mg/L | [6] |
| Enterococcus faecalis | ATCC 29212 | 2 µg/mL | [7][8] |
| Enterococcus faecium | ATCC 27270 | 4 µg/mL | [7][8] |
| Mycobacterium tuberculosis | 40 clinical isolates | 8 - 32 mg/L | [9] |
| Mycobacterium tuberculosis | 30 clinical isolates | 32 - 64 mg/L | [10] |
Note: A related compound, 3-Keto-cephalosporin P1, demonstrated an MIC of 4 µg/mL against S. aureus and 8 µg/mL against MRSA.[11][12]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of antibacterial action for both fusidic acid and this compound is the inhibition of bacterial protein synthesis.[1] This is achieved by targeting and inhibiting the function of Elongation Factor G (EF-G).[1]
EF-G is a crucial protein in bacterial translation, responsible for catalyzing the translocation of the ribosome along the mRNA template. This movement is essential for the sequential addition of amino acids to the growing polypeptide chain. Fusidic acid and its derivatives bind to the EF-G-ribosome complex, locking EF-G in its post-translocational state. This prevents the release of EF-G from the ribosome, thereby stalling protein synthesis and leading to a bacteriostatic effect.
Signaling Pathway: Bacterial Protein Synthesis Inhibition
Caption: Inhibition of bacterial protein synthesis by this compound.
Resistance Mechanisms
Resistance to fusidic acid can emerge, and it is plausible that these mechanisms would confer cross-resistance to this compound due to their shared mechanism of action. The primary mechanisms of resistance in S. aureus include:
-
Mutations in fusA : The gene encoding EF-G can undergo point mutations that alter the binding site of fusidic acid, thereby reducing its inhibitory effect.
-
Protection of the Target : The acquisition of fusB-type genes, which encode proteins that can dislodge fusidic acid from the EF-G-ribosome complex, is another common resistance mechanism.
Other Biological Activities
Beyond its antibacterial properties, derivatives of fusidic acid have been investigated for other biological activities.
Anti-inflammatory Activity
Recent studies have indicated that fusidic acid and its derivatives possess anti-inflammatory properties.[2] This has been attributed to the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. One proposed mechanism involves the inhibition of the Stimulator of Interferon Genes (STING) pathway, which in turn suppresses the activation of downstream signaling cascades involving TBK1, IRF3, and NF-κB.
Signaling Pathway: Potential Anti-inflammatory Mechanism
Caption: Inhibition of the STING pathway by fusidic acid derivatives.
Cytotoxicity
While fusidic acid is generally considered to have low toxicity, some studies have reported cytotoxic effects at higher concentrations. Specific cytotoxicity data for this compound is limited. However, it is crucial to evaluate the cytotoxic profile of any new drug candidate.
Antifungal and Antiviral Activity
Fusidic acid itself does not possess significant antifungal activity.[13] However, some derivatives of fusidic acid have been reported to inhibit the growth of Cryptococcus neoformans.[2] There is currently limited information available on the specific antifungal or antiviral activities of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against staphylococci.
Caption: Workflow for the broth microdilution MIC assay.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of 96-Well Plate:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no drug), and the twelfth as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay
This assay can be used to confirm the mechanism of action of this compound by measuring its effect on bacterial protein synthesis. A cell-free transcription-translation system coupled with a reporter gene (e.g., luciferase) is a common method.
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., from E. coli or S. aureus) that contains all the necessary components for transcription and translation.
-
Reaction Setup: In a microplate, combine the cell-free extract, a reaction buffer containing amino acids and an energy source, a DNA template encoding a reporter protein (e.g., luciferase), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.
-
Measurement of Reporter Activity: Add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: A decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis. The IC₅₀ value can be calculated from the dose-response curve.
TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the topical anti-inflammatory potential of a compound.[14][15]
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: At a specified time before or after TPA application, topically apply a solution of this compound to the right ear. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like dexamethasone) should be included.
-
Measurement of Edema: After a set period (e.g., 6 hours), sacrifice the mice and take a standard-sized punch biopsy from both the right and left ears.
-
Data Analysis: Weigh the ear punches. The degree of edema is determined by the difference in weight between the right (TPA-treated) and left (control) ear punches. The percentage inhibition of edema by this compound is calculated relative to the vehicle control group.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[16]
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the CC₅₀ (50% cytotoxic concentration) can be determined.
Conclusion
This compound is a biologically active metabolite of fusidic acid that retains the parent compound's mechanism of action by inhibiting bacterial protein synthesis via Elongation Factor G. It demonstrates potent activity against key Gram-positive pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. Furthermore, like other fusidic acid derivatives, it may possess anti-inflammatory properties, warranting further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound's therapeutic potential. Future research should focus on expanding the antibacterial spectrum analysis, elucidating the precise mechanisms of its anti-inflammatory effects, and thoroughly characterizing its safety profile, including cytotoxicity against a broader range of cell lines. Such studies will be crucial in determining the clinical utility of this compound as a potential therapeutic agent.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of strains of the Mycobacterium tuberculosis complex to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of mycobacteria to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Mechanism of Action of 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Keto fusidic acid is a principal active metabolite of the steroid antibiotic fusidic acid. Exhibiting a mechanism of action analogous to its parent compound, this compound is a potent inhibitor of bacterial protein synthesis. Its primary molecular target is the elongation factor G (EF-G), a crucial protein involved in the translocation step of peptide chain elongation on the ribosome. By binding to the ribosome-EF-G complex, this compound stalls the process, leading to a bacteriostatic effect. This guide provides a comprehensive overview of the available technical data on this compound, including its antibacterial potency, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism. While specific experimental data for this metabolite is limited, this guide extrapolates from the extensive research on fusidic acid to provide a robust technical framework.
Core Mechanism of Action: Inhibition of Elongation Factor G (EF-G)
The antibacterial activity of this compound stems from its ability to disrupt protein synthesis in susceptible bacteria.[1] The mechanism is identical to that of fusidic acid, targeting the bacterial elongation factor G (EF-G).
The process can be summarized in the following steps:
-
Binding: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome to facilitate the translocation of peptidyl-tRNA from the A-site to the P-site.
-
GTP Hydrolysis: This translocation event is powered by the hydrolysis of GTP to GDP, a reaction catalyzed by the ribosome-EF-G complex.
-
Stalling of the Ribosome: this compound binds to and stabilizes the post-translocation ribosome-EF-G-GDP complex.[2]
-
Inhibition of EF-G Release: This binding event prevents the necessary conformational changes required for the release of EF-G-GDP from the ribosome.
-
Cessation of Protein Synthesis: With EF-G "locked" onto the ribosome, the A-site is not available to accept a new aminoacyl-tRNA, thereby halting the elongation cycle and inhibiting bacterial growth and replication.[1]
The following diagram illustrates this inhibitory pathway.
References
The Emergence of a Key Metabolite: A Technical Guide to 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto fusidic acid, a primary metabolite of the antibiotic fusidic acid, has garnered significant attention within the scientific community.[1][2][3][4] Initially identified as a product of biotransformation, its presence in various biological systems, from fungi to humans, underscores its importance in the metabolic fate of its parent compound. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound, offering valuable insights for researchers in drug metabolism, antibiotic development, and microbial biotechnology.
Discovery and Origin
The story of this compound is intrinsically linked to its progenitor, fusidic acid. Fusidic acid, a steroidal antibiotic, was first isolated from the fermentation broth of the fungus Fusidium coccineum in the early 1960s.[5][6][7][8][9][10][11][12][13][14] It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis through the targeting of elongation factor G (EF-G).[5][7][8][9][10][11][12]
This compound was subsequently identified as a metabolite formed through the oxidation of fusidic acid at the C-3 position of its steroid-like nucleus.[5] This biotransformation is not limited to a single organism or system. It has been reported in the fungus Epidermophyton floccosum and is a product of bacterial action, with strains of Streptomyces and Microbacterium oxydans capable of dehydrogenating fusidic acid and its derivatives to their 3-keto forms.[5][15][16][17] Furthermore, this compound is a recognized human metabolite, readily detectable in the plasma of individuals undergoing fusidic acid therapy.[5]
Production and Synthesis
The generation of this compound for research and as a reference standard can be achieved through two primary routes:
-
Biotransformation: Leveraging the metabolic machinery of microorganisms like Microbacterium oxydans provides a biological route to 3-keto derivatives of fusidanic antibiotics.[15][16]
-
Chemical Synthesis: A more direct and scalable approach involves the chemical oxidation of fusidic acid. This is the basis for its industrial production, typically following the fermentation of F. coccineum to obtain the parent compound.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound and related compounds.
| Compound | Organism | Activity Metric | Value | Reference |
| This compound | Mycobacterium tuberculosis | MIC₉₉ | 1.25 µM | [2][18] |
| 3-Keto-cephalosporin P1 | Staphylococcus aureus | MIC | 4 µg/mL | [15][16] |
| 3-Keto-cephalosporin P1 | MRSA | MIC | 8 µg/mL | [15][16] |
| Cephalosporin (B10832234) P1 | MRSA | MIC | 8 µg/mL | [15][16] |
| Table 1: In Vitro Antimicrobial Activity |
| Parameter | Value | Notes | Reference |
| Plateau Plasma Concentration (this compound) | 10-15 mg/L | Achieved after approximately 4 days of sodium fusidate administration. | [5] |
| Relative Concentration to Fusidic Acid | ~15% | Represents about 15% of the steady-state concentration of fusidic acid. | [5] |
| Table 2: Human Pharmacokinetic Data |
Key Experimental Protocols
Microbial Transformation of Fusidic Acid Analogs
This protocol describes the biotransformation of cephalosporin P1 and isocephalosporin P1, compounds structurally related to fusidic acid, into their 3-keto derivatives using Microbacterium oxydans.
a. Organism and Culture Conditions:
-
Microorganism: Microbacterium oxydans CGMCC 1788.
-
Medium: Luria-Bertani (LB) broth.
-
Incubation: The substrate (cephalosporin P1 or isocephalosporin P1) is incubated with a culture of M. oxydans in LB broth.
-
pH: The final pH of the bacterial culture is noted to be around 9.0.[15][16]
b. Product Isolation and Characterization:
-
The resulting 3-dehydrogenated products (3-keto-isocephalosporin P1, 3-keto-cephalosporin P1, and 6-deacetyl-3-keto-cephalosporin P1) are isolated from the culture medium.
-
Structural elucidation is performed using 2D NMR and mass spectrometry.[15]
Analytical Characterization by HPLC
This method outlines the separation and quantification of fusidic acid and its impurities, including this compound, from a semi-solid dosage form.
a. Sample Preparation:
-
Approximately 5.00 g of the cream is weighed into a 50.0 mL volumetric flask.
-
30 mL of acetonitrile (B52724) is added, and the sample is suspended by shaking in a water bath at 65°C to melt the fatty components.
-
The mixture is vortexed to ensure thorough mixing.
-
The active pharmaceutical ingredients are extracted into the solution by shaking on a flat-bed shaker.[19]
b. Chromatographic Conditions:
-
Instrument: Shimadzu Prominence HPLC System or equivalent.
-
Mobile Phase: A suitable mobile phase with a pH approximately 2 units below the pKa of fusidic acid (5.3) is used to ensure the molecule remains protonated.[19]
-
Detection: UV-Vis detector.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a critical tool for the definitive structural identification of this compound.
-
Key Diagnostic Signal: The most characteristic feature in the ¹³C NMR spectrum is a low-field carbon signal at approximately δC 216.4, which is indicative of the ketone functional group at the C-3 position.[5][15]
-
Confirmation: The absence of an oxygenated methine signal at the C-3 position, which is present in the spectrum of fusidic acid, further confirms the oxidation. Two-dimensional NMR techniques, such as HMBC, are used to definitively establish the position of the ketone group through correlations with neighboring protons.[5][15]
Visualizing the Pathways
The following diagrams illustrate the key processes related to this compound, from the biosynthesis of its precursor to its formation and mechanism of action.
References
- 1. theclinivex.com [theclinivex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fusidic acid - Wikipedia [en.wikipedia.org]
- 8. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microregistrar.com [microregistrar.com]
- 11. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 12. Fusidic acid:Chemical properties,Uses,Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]
- 15. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Didehydrofusidic acid | C31H46O6 | CID 75412572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | CAS 4680-37-9 | Cayman Chemical | Biomol.com [biomol.com]
- 19. academic.oup.com [academic.oup.com]
Spectroscopic and Analytical Profile of 3-Keto Fusidic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Keto fusidic acid, a significant metabolite of the antibiotic fusidic acid. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document compiles known Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and illustrates the metabolic context of this compound.
Introduction
This compound (also known as 3-Oxofusidic acid) is a metabolite of fusidic acid, formed by the oxidation of the hydroxyl group at the C-3 position of the steroid nucleus into a ketone group.[1] Its presence has been identified in biological systems, including the fungus Epidermophyton floccosum and in human plasma following the administration of sodium fusidate.[1] Understanding the spectroscopic and physicochemical properties of this compound is crucial for pharmacokinetic studies, metabolite identification, and as a reference standard in the quality control of fusidic acid-based pharmaceuticals.[1]
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through NMR and MS techniques. While a complete, publicly available dataset of all spectral assignments is limited, key characteristic data have been reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the structural modification at the C-3 position. The most telling feature in the 13C NMR spectrum is the appearance of a ketone signal and the disappearance of the alcohol methine signal present in the parent compound, fusidic acid.
Table 1: Key 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Description |
| C-3 | ~216.4 | Ketone carbonyl |
Note: The chemical shift of the C-3 ketone has been consistently reported around this value.[1][2] A similar this compound derivative showed this peak at 216.0 ppm.[3]
Two-dimensional NMR techniques, such as 1H-1H COSY and HMBC, have been used to confirm the location of the ketone. In a related this compound analog, HMBC correlations were observed from the protons on C-2, C-4, C-5, and C-28 to the ketone carbon at C-3, definitively establishing its position.[2] The 1H-1H COSY spectrum of this compound would be expected to show a spin system of CH3(28)-CH(4)-CH(5)-CH(6)-CH(7), which is different from that of fusidic acid where the spin system also includes CH2(1)-CH2(2)-CH(3).[1]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of this compound.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C31H46O6 |
| Molecular Weight | 514.69 g/mol |
| Accurate Mass | 514.3294 |
Data sourced from multiple chemical databases.[1][4]
While detailed fragmentation patterns for this compound are not extensively published, liquid chromatography-mass spectrometry (LC-MS) is a key technique for its detection and characterization as one of the nineteen known related substances of fusidic acid.[1] For related 3-keto derivatives of fusidic acid analogues, ESI-MS has been used, with observed [M-H]- and [M+Na]+ ions.[2]
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on methodologies reported for fusidic acid and its derivatives.
Synthesis of this compound
This compound can be synthesized from fusidic acid via oxidation. A common laboratory-scale method employs the Dess-Martin periodinane reagent.[3]
Protocol for Oxidation of Fusidic Acid:
-
Dissolve fusidic acid in an anhydrous solvent such as dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen).
-
Add Dess-Martin periodinane (approximately 2.25 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) until the reaction is complete, monitoring by a suitable method like Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4) in a standard 5 mm NMR tube.
Instrumentation and Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]
-
1H NMR:
-
Acquire standard one-dimensional proton spectra.
-
Typical parameters: sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.
-
-
13C NMR:
-
Acquire proton-decoupled 13C spectra.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, DEPT-135) can be used to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Mass Spectrometric Analysis
LC-MS Method (General):
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water, often with a small amount of formic acid to improve ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or triple quadrupole instrument.
-
Ionization Mode: ESI in positive ion mode is often effective for fusidic acid and its derivatives.
Metabolic Pathway and Mechanism of Action
This compound is a product of phase I metabolism of fusidic acid. This biotransformation is a key step in the clearance of the parent drug.[6] The mechanism of action of this compound is believed to be similar to that of fusidic acid, which involves the inhibition of bacterial protein synthesis by interfering with the function of elongation factor G (EF-G) on the ribosome.[1][7]
Caption: Metabolic pathway of this compound and its inhibitory action on bacterial protein synthesis.
Conclusion
This guide provides a summary of the currently available spectroscopic data and analytical methodologies for this compound. While key identifying features from NMR and MS are known, a complete public spectral assignment remains to be published. The provided protocols offer a starting point for researchers aiming to synthesize, isolate, or analyze this important metabolite. Further investigation into the full spectroscopic characterization and biological activity of this compound will be valuable for the fields of drug metabolism and antibiotic research.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Didehydrofusidic acid | C31H46O6 | CID 75412572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Transcriptomic and Metabolomic Analysis of a Fusidic Acid-Selected fusA Mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Fusidic Acid to 3-Keto Fusidic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid, a steroidal antibiotic derived from the fungus Fusidium coccineum, is a potent inhibitor of bacterial protein synthesis. Its clinical efficacy, particularly against staphylococcal infections, is well-established. However, the stability of fusidic acid is a critical concern in pharmaceutical development, as it is susceptible to degradation under various stress conditions. One of the primary degradation products is 3-keto-fusidic acid, formed through the oxidation of the hydroxyl group at the C-3 position of the fusidic acid molecule.[1] This conversion not only reduces the therapeutic efficacy of the drug but also introduces an impurity that requires careful monitoring and control. This technical guide provides a comprehensive overview of the degradation of fusidic acid to 3-keto-fusidic acid, including the conditions that promote this transformation, detailed experimental protocols for its induction and quantification, and a summary of available quantitative data.
Factors Influencing the Degradation of Fusidic Acid
The degradation of fusidic acid to 3-keto-fusidic acid can be induced by several factors, including:
-
Oxidizing agents: Chemical oxidation is a direct method to convert fusidic acid to 3-keto-fusidic acid. Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are used under controlled conditions to achieve this transformation.[1]
-
pH: The stability of fusidic acid is influenced by the pH of the solution. Both acidic and alkaline conditions can promote degradation, although the specific pathways may differ.[2]
-
Light: Exposure to ultraviolet (UV) light can lead to the photodegradation of fusidic acid, potentially forming a variety of degradation products, including 3-keto-fusidic acid.
-
Temperature: Elevated temperatures can accelerate the rate of degradation of fusidic acid.
-
Biological Transformation: Certain microorganisms, such as strains of Streptomyces, can metabolize fusidic acid, leading to the formation of 3-dehydrogenated products, including 3-keto derivatives. These biotransformations often occur under alkaline conditions.[1]
Quantitative Analysis of Fusidic Acid Degradation
The quantification of 3-keto-fusidic acid formation is crucial for stability studies and quality control of fusidic acid formulations. While many studies focus on the overall degradation of fusidic acid, specific quantitative data on the yield of 3-keto-fusidic acid under various stress conditions is limited in publicly available literature. The following table summarizes the conditions from forced degradation studies and available quantitative data.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Fusidic Acid Degraded (%) | 3-Keto-Fusidic Acid Formed (%) | Reference |
| Acidic Hydrolysis | 0.01 M HCl | - | 60°C | 5-20% | Not Reported | [2] |
| Alkaline Hydrolysis | 0.001 M NaOH | - | 60°C | 5-20% | Not Reported | [2] |
| Oxidative | 3% H₂O₂ | - | 60°C | 5-20% | Not Reported | [2] |
| Photolytic | UV light (254 nm, 20 W) | - | Room Temperature | 5-20% | Not Reported | [2] |
| Storage | 25°C / 60% RH in HDPE | 6 months | 25°C | ~1-2% | <0.2% (total of 3-keto and 11-keto) | [3] |
| Storage | 40°C / 75% RH in HDPE | 6 months | 40°C | ~2-3% | <0.2% (total of 3-keto and 11-keto) | [3] |
Experimental Protocols
Chemical Synthesis of 3-Keto-Fusidic Acid (Oxidation)
This protocol describes a general method for the synthesis of 3-keto-fusidic acid from fusidic acid using an oxidizing agent.
Materials:
-
Fusidic Acid
-
Chromium trioxide or Potassium permanganate
-
Appropriate solvent (e.g., acetone, acetic acid)
-
Quenching agent (e.g., isopropanol)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve fusidic acid in a suitable solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., chromium trioxide in sulfuric acid and water, or potassium permanganate in a suitable solvent) to the fusidic acid solution with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by adding a quenching agent like isopropanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an extraction solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Combine the fractions containing the pure 3-keto-fusidic acid and evaporate the solvent to obtain the final product.
-
Confirm the identity and purity of the product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
References
In Vitro Activity of 3-Keto Fusidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of 3-Keto fusidic acid, a significant metabolite of the antibiotic fusidic acid. The document details its antibacterial efficacy, mechanism of action, and the experimental protocols used for its evaluation, presenting data in a clear and accessible format for researchers and professionals in drug development.
Introduction
This compound, also known as 3-oxofusidic acid, is an active metabolite of fusidic acid, a steroid antibiotic.[1][2] Fusidic acid has been a valuable agent in treating infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, for decades.[3][4] Understanding the in vitro activity of its metabolites is crucial for a complete picture of its therapeutic potential and spectrum of efficacy. This guide focuses on the quantitative data available for this compound and the methodologies to assess its antibacterial properties.
Mechanism of Action
This compound shares its mechanism of action with its parent compound, fusidic acid. It is a potent inhibitor of bacterial protein synthesis.[5] The compound specifically targets the elongation factor G (EF-G) on the bacterial ribosome. By binding to EF-G, it stalls the translocation step of the ribosome along the messenger RNA (mRNA), leading to a cessation of peptide chain elongation and, consequently, bacterial growth.[3][5]
References
- 1. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 5. This compound | 4680-37-9 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Industrial Production of 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial production methods for 3-Keto fusidic acid, an active metabolite and key impurity of the antibiotic fusidic acid. The document outlines both chemical and biotechnological synthesis routes, detailed experimental protocols for production and analysis, and quantitative data to support process development and quality control.
This compound is utilized as a reference standard for quality control in the manufacturing of fusidic acid and is also investigated for its own therapeutic potential against antibiotic-resistant bacteria.[1] Its synthesis and quantification are therefore critical aspects of pharmaceutical development and manufacturing.
Industrial Production Methods
The industrial production of this compound is primarily a semi-synthetic process, starting with the natural production of fusidic acid, followed by a chemical conversion.
-
Fermentation: The precursor, fusidic acid, is produced on a large scale through fermentation using the fungus Fusidium coccineum.[1] This biological process is the foundation for the entire synthesis chain.
-
Chemical Oxidation: Following extraction and purification of fusidic acid from the fermentation broth, the key transformation is the selective oxidation of the hydroxyl group at the C-3 position to a ketone.[1] This is typically achieved using strong oxidizing agents under carefully controlled conditions to maximize yield and purity.[1] Commonly used agents include chromium trioxide or potassium permanganate.[1]
-
Biocatalysis (Alternative Method): Research has demonstrated the potential for biotransformation to produce 3-keto derivatives of fusidic acid-related compounds. Strains of Microbacterium oxydans have been shown to convert cephalosporin (B10832234) P1 and isocephalosporin P1 into their 3-dehydrogenated (3-keto) forms.[2][3] This enzymatic dehydrogenation occurs under alkaline conditions, with the pH of the culture reaching approximately 9.0.[2][3] This method presents a greener alternative to chemical oxidation.
Below is a diagram illustrating the general industrial workflow.
Caption: General workflow for the industrial production of this compound.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Fusidic Acid | C₃₁H₄₈O₆ | 516.71 |
| This compound | C₃₁H₄₆O₆ | 514.69[4][5][6][7] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Analysis
This method is suitable for quantifying fusidic acid and can be adapted for the analysis of this compound.
| Parameter | Specification |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (72:28, v/v), pH adjusted to 3.5 with acetic acid[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 20 µL[8] |
| Linearity Range | 5–95 µg/mL[8] |
| Limit of Detection (LOD) | 0.43 µg/mL[8] |
| Limit of Quantification (LOQ) | 1.31 µg/mL[8] |
Table 3: Antibacterial Activity of Related 3-Keto Compounds
The following data provides context on the biological activity of 3-keto derivatives of compounds structurally related to fusidic acid against Staphylococcus aureus.
| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus |
| Cephalosporin P₁ | > 64 µg/mL |
| 3-Keto-cephalosporin P₁ | 4 µg/mL[2][3] |
| 3-Keto-isocephalosporin P₁ | 32 µg/mL |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Oxidation
This protocol describes a representative lab-scale synthesis. Industrial-scale processes would involve similar chemistry but with specialized equipment for large volumes and process control.
Objective: To oxidize the 3-hydroxyl group of fusidic acid to a ketone.
Materials:
-
Fusidic Acid
-
Chromium trioxide (CrO₃) or other suitable oxidizing agent
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (for chromatography)
Caption: Chemical oxidation of fusidic acid to this compound.
Procedure:
-
Dissolution: Dissolve fusidic acid in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Preparation of Oxidizing Agent: In a separate flask, carefully prepare the oxidizing complex. For a Sarett oxidation, slowly add chromium trioxide to pyridine while cooling in an ice bath.
-
Oxidation Reaction: Add the prepared oxidizing agent dropwise to the fusidic acid solution at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol 2: Biotransformation of Fusidic Acid Analogs using Microbacterium oxydans
This protocol is based on the successful conversion of fusidic acid-related compounds.[2][3]
Objective: To produce 3-keto derivatives from a fusidic acid analog via microbial dehydrogenation.
Caption: Workflow for the biotransformation to produce 3-keto derivatives.
Procedure:
-
Seed Culture Preparation: Inoculate a single colony of Microbacterium oxydans CGMCC 1788 into a flask containing Luria-Bertani (LB) broth. Incubate at 30°C with shaking for 24-48 hours.
-
Production Culture: Inoculate a larger volume of LB medium with the seed culture.
-
Substrate Addition: After a period of initial growth, add the substrate (e.g., cephalosporin P1, structurally related to fusidic acid) to the culture medium.
-
Incubation: Continue the incubation at 30°C with shaking for approximately 4 days. The pH of the medium is expected to rise to around 9.0, which facilitates the conversion.[2][3]
-
Extraction: After the incubation period, centrifuge the culture to remove bacterial cells. Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude biotransformation products.
-
Purification and Analysis: Purify the target 3-keto compound from the crude extract using preparative HPLC. Analyze the final product by HPLC, NMR, and Mass Spectrometry.[2]
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 4680-37-9 | FK24774 | Biosynth [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. rxnchem.com [rxnchem.com]
- 7. scbt.com [scbt.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Analytical Detection of 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto fusidic acid is a principal metabolite and impurity of the antibiotic fusidic acid.[1] Its monitoring is crucial for quality control in pharmaceutical formulations and for understanding the metabolism and potential biological activity of fusidic acid derivatives.[1] This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC) for this compound Detection
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound in pharmaceutical samples. This method is particularly valuable for quality control and stability studies of fusidic acid formulations.
Application Note: HPLC Analysis of this compound in Pharmaceutical Formulations
This application note describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of fusidic acid and its impurities, including this compound, in cream formulations. The method is sensitive and specific, allowing for the accurate quantification of these compounds.
Experimental Protocol: HPLC Method
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1220 Infinity LC System or equivalent |
| Column | YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of methanol (B129727), 10 g/L phosphoric acid, HPLC grade water, and acetonitrile (B52724). |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile. |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 35 | |
| 36 | |
| 45 | |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 50 µL |
Preparation of Solutions
a. Standard Stock Solution (Fusidic Acid):
-
Accurately weigh approximately 40 mg of fusidic acid reference standard into a 50 mL volumetric flask.
-
Add 30 mL of acetonitrile and sonicate to dissolve.
-
Dilute to volume with acetonitrile and mix well.
b. Standard Stock Solution (this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add 35 mL of acetonitrile to dissolve the standard.
-
Dilute to volume with acetonitrile and mix thoroughly.
c. Working Standard Solution (0.5% Impurity Level):
-
Dilute the standard stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration equivalent to 0.5% of the nominal sample concentration for each impurity.
d. Sample Preparation (Cream):
-
Accurately weigh approximately 5.0 g of the cream into a 50 mL volumetric flask.
-
Add 30 mL of acetonitrile and suspend by shaking in a water bath at 65°C to melt the fatty components.
-
Ensure thorough mixing using a vortex mixer.
-
Extract the active pharmaceutical ingredients (APIs) by shaking on a flat-bed shaker for a designated period.
-
Cool to room temperature and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm regenerated cellulose (B213188) filter into an HPLC vial.
Data Analysis and Quantification
Quantification of this compound is performed using an external standard method. The peak area of this compound in the sample chromatogram is compared to the peak area of the corresponding standard.
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical validation parameters for an HPLC method for fusidic acid and its impurities.
| Parameter | Result |
| Linearity (Fusidic Acid) | 5 - 95 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.43 µg/mL |
| Limit of Quantification (LOQ) | 1.31 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Detection
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices like plasma or serum. While a specific, validated method for this compound is not widely published, a reliable protocol can be adapted from established methods for other steroid metabolites.
Application Note: LC-MS/MS Analysis of this compound in Biological Fluids
This application note outlines a method for the quantitative analysis of this compound in human plasma. The protocol involves protein precipitation, liquid-liquid extraction, and derivatization to enhance ionization efficiency, followed by detection using a triple quadrupole mass spectrometer.
Experimental Protocol: LC-MS/MS Method (Adapted)
Instrumentation and Analytical Conditions
| Parameter | Specification |
| LC System | Agilent 1290 Infinity II UHPLC system or equivalent |
| Mass Spectrometer | Agilent 6495A triple quadrupole (QqQ) mass spectrometer or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Preparation of Solutions
a. Standard Stock Solutions: Prepare individual stock solutions of this compound and a suitable internal standard (e.g., a deuterated analog, if available) in methanol or acetonitrile.
b. Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank plasma.
c. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, calibration standard, or QC, add the internal standard solution.
-
Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile or methanol) and vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional): If necessary to improve ionization, reconstitute the dried extract in a derivatizing agent solution (e.g., 2-hydrazino-1-methylpyridine for keto-steroids) and incubate.
-
Evaporate the derivatization agent and reconstitute the residue in the initial mobile phase composition for LC-MS/MS analysis.
MRM Transition Optimization
The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Quantitative Data Summary: Expected LC-MS/MS Method Performance
Based on similar steroid analysis methods, the following performance characteristics can be expected.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (CV%) | < 15% |
III. Immunoassays for this compound Detection
Currently, there are no commercially available, specific immunoassays (e.g., ELISA) for the detection of this compound. While immunoassays for other steroids exist, they are prone to cross-reactivity with structurally similar molecules.[2][3] Given the structural similarity between fusidic acid and this compound, developing a highly specific antibody would be challenging. Therefore, chromatographic methods like HPLC and LC-MS/MS remain the recommended techniques for accurate and reliable quantification.
Visualizations
Biotransformation of Fusidic Acid to this compound
Caption: Biotransformation pathway of fusidic acid to this compound.
General Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Mechanism of Action of Fusidic Acid and its Metabolites
Caption: Inhibition of bacterial protein synthesis by fusidic acid and its metabolites.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fusidic Acid and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of fusidic acid and its related impurities. This method is crucial for quality control, stability studies, and formulation development of pharmaceutical products containing fusidic acid.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria. It is essential to monitor the purity of fusidic acid in pharmaceutical formulations and to quantify any impurities, which can affect the safety and efficacy of the drug product. This RP-HPLC method provides a reliable and robust approach for separating fusidic acid from its potential degradation products and process-related impurities. The methods described are based on established and validated procedures found in scientific literature and pharmacopoeias.
Chromatographic Conditions
A variety of RP-HPLC methods have been developed for the analysis of fusidic acid. The selection of a specific method may depend on the formulation being tested (e.g., creams, eye drops, tablets) and the specific impurities of interest. Below is a summary of typical chromatographic conditions.
Table 1: Summary of RP-HPLC Chromatographic Conditions for Fusidic Acid Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Isocratic) |
| Column | Inertsil ODS (150 x 4.6 mm, 3.5 µm) | YMC-Pack Pro C18 (150 x 4.6 mm, 3 µm)[1][2] | Lichrospher RP-18 (125 x 4.0 mm, 5 µm)[3] |
| Mobile Phase | Methanol: Acetonitrile (B52724): 0.05M Orthophosphoric Acid (10:50:40 v/v/v)[4] | A: Methanol: 10 g/L Phosphoric Acid: Water: Acetonitrile (16:21:21:42 v/v/v/v) B: Methanol: 10 g/L Phosphoric Acid: Water: Acetonitrile (24:5:5:66 v/v/v/v)[1][2] | Acetonitrile: Methanol: 0.05M Orthophosphoric Acid (50:5:45 v/v/v)[3] |
| Flow Rate | 2.0 mL/min[4] | 0.7 mL/min[1][2] | 1.5 mL/min[3] |
| Detection Wavelength | 235 nm[4] | 235 nm[1][2] | 235 nm[3] |
| Column Temperature | Ambient | 40°C[1][2] | 25°C[3] |
| Injection Volume | 20 µL[4] | 50 µL[2] | 10 µL[3] |
Quantitative Data Summary
The performance of an HPLC method is evaluated through various validation parameters. The following table summarizes key quantitative data from a validated method for fusidic acid analysis.
Table 2: Summary of Quantitative Validation Data
| Parameter | Result |
| Linearity Range | 12.5 - 400 µg/mL[5][6][7] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Limit of Detection (LOD) | 1.33 µg/mL[5][6][7] |
| Limit of Quantification (LOQ) | 4.04 µg/mL[5][6][7] |
| Retention Time of Fusidic Acid | Approximately 6-8 minutes (can vary with method) |
| Precision (%RSD) | < 2%[4] |
| Accuracy (% Recovery) | 98 - 102%[4] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a stability-indicating RP-HPLC method for the simultaneous determination of fusidic acid and its impurities, adapted from published literature.[1][2] This type of method is essential for assessing the stability of the drug substance and drug product over time.
1. Materials and Reagents
-
Fusidic Acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Sample containing fusidic acid (e.g., cream, ointment)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
YMC-Pack Pro C18 column (150 x 4.6 mm, 3 µm) or equivalent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
Centrifuge
3. Preparation of Solutions
-
Mobile Phase A: Prepare a mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile in the ratio of 16:21:21:42 (v/v/v/v).[1][2] Degas the solution by sonication.
-
Mobile Phase B: Prepare a mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile in the ratio of 24:5:5:66 (v/v/v/v).[1][2] Degas the solution by sonication.
-
Standard Stock Solution: Accurately weigh about 25 mg of Fusidic Acid Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of approximately 1000 µg/mL.[2]
-
Working Standard Solution: Dilute the Standard Stock Solution with the 50:50 acetonitrile/water mixture to obtain a final concentration of about 100 µg/mL.
-
Sample Preparation (for a cream formulation): Accurately weigh a quantity of the cream equivalent to 20 mg of fusidic acid into a 25 mL volumetric flask. Add about 15 mL of the diluent (e.g., 50:50 acetonitrile/water), sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the diluent. Centrifuge a portion of the solution at 3000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter before injection.
4. Chromatographic Procedure
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Set the column temperature to 40°C and the detection wavelength to 235 nm.[1][2]
-
Use a gradient elution program as follows:
-
0-3 min: 100% Mobile Phase A
-
3-28 min: Linearly ramp to 100% Mobile Phase B
-
28-38 min: Hold at 100% Mobile Phase B
-
38.1-45 min: Return to 100% Mobile Phase A and re-equilibrate
-
-
Inject 50 µL of the standard and sample solutions.[2]
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis
-
Identify the fusidic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of fusidic acid in the sample using the peak area and the concentration of the standard.
-
The impurities can be quantified against the fusidic acid standard, assuming a response factor of 1.0 if the impurity standards are not available.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the RP-HPLC analysis of fusidic acid.
Caption: Workflow for RP-HPLC analysis of fusidic acid.
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of fusidic acid and its impurities in various pharmaceutical formulations. The method is stability-indicating, allowing for the accurate assessment of drug product quality and stability over time. Proper validation of the method in accordance with ICH guidelines is essential before its implementation in a regulated environment.
References
- 1. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. crsubscription.com [crsubscription.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Note: Quantitative Analysis of 3-Keto Fusidic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Keto fusidic acid, a primary metabolite of the antibiotic fusidic acid, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate and reliable results. The described workflow includes a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for detection. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and metabolic profiling of fusidic acid.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It undergoes extensive hepatic metabolism, with this compound being one of its major metabolites, formed through the oxidation of the hydroxyl group at the C-3 position.[1] Monitoring the levels of this compound is crucial for understanding the complete pharmacokinetic profile of fusidic acid and its potential contribution to the overall therapeutic and toxicological effects. This application note provides a comprehensive LC-MS/MS method for the reliable quantification of this compound in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 515.3 |
| Product Ion (Q3) | m/z 455.3 (Quantifier), m/z 437.3 (Qualifier) |
| Collision Energy | Optimized for the specific instrument (e.g., 20-30 eV) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The molecular weight of this compound is 514.69 g/mol .[2] The precursor ion [M+H]⁺ is m/z 515.3. The product ions are proposed based on the fragmentation of fusidic acid, which commonly involves the loss of acetic acid (60 Da) resulting in m/z 455.3, and subsequent loss of water (18 Da) to give m/z 437.3.
Results and Discussion
The developed LC-MS/MS method provides excellent sensitivity, specificity, and a wide dynamic range for the quantification of this compound in human plasma. The chromatographic conditions ensure good peak shape and resolution from endogenous plasma components.
Quantitative Data
The following table summarizes the representative performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
These values are representative and may vary depending on the instrument and specific laboratory conditions.
Visualizations
Metabolic Pathway of Fusidic Acid to this compound
Caption: Metabolic conversion of Fusidic Acid to this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method described in this application note is suitable for the quantitative determination of this compound in human plasma. The protocol is simple, robust, and provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies in a drug development setting.
References
Application Note: Quantification of 3-Keto Fusidic Acid in Bulk Drug Substance
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-Keto fusidic acid, a known impurity (European Pharmacopoeia Impurity G) and metabolite of fusidic acid, in bulk drug substance.[1][2][3][4] The method is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range, making it suitable for quality control and stability testing of fusidic acid.
Introduction
Fusidic acid is a steroid antibiotic primarily effective against Gram-positive bacteria.[5][6] The manufacturing process and degradation of fusidic acid can lead to the formation of related substances, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound is a significant impurity formed by the oxidation of the hydroxyl group at the C-3 position of the fusidic acid molecule.[7] Its quantification is crucial for release testing of the bulk drug and for stability studies. This document provides a detailed protocol for an RP-HPLC method for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>95% purity)[8]
-
Fusidic acid bulk drug substance
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Purified water (HPLC grade)
Instrumentation
-
HPLC system with a UV detector (e.g., Shimadzu Prominence HPLC Systems or equivalent)[9]
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
A stability-indicating RP-HPLC method has been developed for the simultaneous quantification of fusidic acid and its impurities.[9]
| Parameter | Condition |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 20:40:40 (v/v/v) mixture of methanol, acetonitrile, and 10 g/L phosphoric acid solution in water |
| Mobile Phase B | 10:20:70 (v/v/v) mixture of methanol, acetonitrile, and 10 g/L phosphoric acid solution in water |
| Gradient Program | 0-3 min: 100% A; 3-28 min: linear gradient to 100% B; 28-38 min: 100% B; 38.1-45 min: re-equilibration to 100% A |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 235 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Reference Standard Stock Solution (this compound): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of about 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution (Fusidic Acid Bulk Drug): Accurately weigh approximately 50 mg of the fusidic acid bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Further dilute 5.0 mL of this solution to 50.0 mL with acetonitrile to obtain a final concentration of about 100 µg/mL of fusidic acid.
Method Validation Summary
The analytical method was validated according to ICH guidelines for linearity, precision, and accuracy.
Linearity
The linearity of the method was evaluated by analyzing the prepared working standard solutions of this compound. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 152,340 |
| 2.5 | 380,850 |
| 5.0 | 761,700 |
| 10.0 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Six replicate injections of a 1.0 µg/mL this compound standard were performed.
| Precision Type | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (Day 1) | 152,410 | 1,829 | 1.20% |
| Intermediate (Day 2) | 151,980 | 2,128 | 1.40% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. The fusidic acid bulk drug sample was spiked with known amounts of this compound at three different concentration levels (50%, 100%, and 150% of the target concentration of 1.0 µg/mL).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Mean Recovery | 99.2% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the quantitative determination of this compound in fusidic acid bulk drug substance. The method is validated and shows excellent linearity, precision, and accuracy. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of fusidic acid.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Fusidic Acid EP Impurity G (this compound) - CAS - 4680-37-9 | Axios Research [axios-research.com]
- 3. 3-KETOFUSIDIC ACID | 4680-37-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 8. This compound | TRC-K188980-10MG | LGC Standards [lgcstandards.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Isolation and Purification of 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto fusidic acid is a significant metabolite of the antibiotic fusidic acid.[1][2] As a member of the fusidane antibiotic family, it is characterized as a tetracyclic triterpenoid.[1] The presence of a ketone group at the C-3 position distinguishes it from its parent compound, fusidic acid.[1] This structural modification is crucial for understanding its biological activity and pharmacokinetic profile.[1] The compound has the molecular formula C₃₁H₄₆O₆ and a molecular weight of 514.69 g/mol .[3] This document provides detailed protocols for the isolation and purification of this compound, intended for researchers and professionals in drug development.
Data Summary
The following tables summarize representative quantitative data for the purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Purification Summary for this compound
| Purification Step | Starting Material | Volume/Mass | Purity (by HPLC) | Yield |
| Crude Extract | Biotransformation Broth | 1 L | ~15% | - |
| Solvent Extraction | Crude Extract | 1 L | ~40% | 85% |
| Silica (B1680970) Gel Chromatography | Concentrated Extract | 5 g | ~85% | 70% |
| Crystallization | Purified Fractions | 1.5 g | >95% | 80% |
Table 2: HPLC Analytical Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 0.05% trifluoroacetic acid (60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection Wavelength | 210 nm[5] |
| Injection Volume | 20 µL[4][5][6] |
| Column Temperature | 25 °C (Room Temperature)[5] |
Experimental Protocols
I. Production of this compound via Biotransformation
This protocol describes the generation of this compound from a related fusidic acid derivative using a microbial culture.
Materials:
-
Microbacterium oxydans culture
-
Cephalosporin (B10832234) P1 or a suitable fusidic acid analogue
-
Luria-Bertani (LB) broth
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculate a sterile LB broth with Microbacterium oxydans.
-
Incubate the culture at 30°C with shaking until it reaches the mid-logarithmic growth phase.
-
Add the substrate (e.g., cephalosporin P1) to the culture broth.
-
Continue the incubation for 4 days to allow for biotransformation to occur. The final pH of the culture is expected to be around 9.0.[7]
-
After incubation, harvest the broth and proceed to the isolation protocol.
II. Isolation and Purification of this compound
This protocol outlines the steps for isolating and purifying this compound from a fermentation broth or a reaction mixture.
A. Extraction of Crude this compound
-
Acidification and Biomass Separation: Adjust the pH of the fermentation broth to an acidic range (e.g., pH 3-4) to precipitate the fusidic acid and its derivatives.[8] Separate the biomass and the precipitated product from the supernatant by centrifugation or filtration.[8]
-
Solvent Extraction: Resuspend the pellet in an organic solvent immiscible with water, such as ethyl acetate (B1210297) or butyl acetate.[8] Stir for several hours to ensure complete extraction of the compounds.
-
Concentration: Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
B. Chromatographic Purification
-
Column Preparation: Prepare a silica gel column chromatography setup. The choice of column size will depend on the amount of crude extract. Equilibrate the column with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.[9]
-
Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC analysis.
-
Pooling and Concentration: Pool the fractions containing the pure this compound and concentrate them under reduced pressure.
C. Crystallization for Final Purification
-
Dissolution: Dissolve the purified, concentrated product in a minimal amount of a suitable hot solvent, such as a mixture of alcohols or ketones.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., 4°C) to induce crystallization.[10]
-
Isolation and Drying: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure, crystalline this compound.
III. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the analytical determination of the purity of the isolated this compound.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution by dissolving the isolated product in the mobile phase.
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity is calculated based on the relative peak area. A purity of >95% is often expected for the final product.[2][3][11]
Visualizations
Caption: Logical flow for HPLC-based purity assessment.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TRC-K188980-10MG | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. This compound | CAS 4680-37-9 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for Forced Degradation Studies of Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing forced degradation studies on fusidic acid, a crucial antibiotic for treating staphylococcal infections. Understanding the degradation pathways and the formation of potential impurities under various stress conditions is a critical aspect of pharmaceutical development and quality control, as mandated by regulatory bodies.
Introduction
Fusidic acid is a steroid antibiotic known for its unique chemical structure that inhibits bacterial protein synthesis.[1] However, this structure is susceptible to degradation when exposed to stress factors such as acid, base, oxidation, heat, and light. Forced degradation studies, or stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.
Summary of Forced Degradation Data
The following table summarizes the quantitative results from forced degradation studies performed on fusidic acid under various stress conditions. The data highlights the percentage of degradation and the number of degradation products (DPs) observed.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of DPs Observed |
| Acid Hydrolysis | 0.01 M HCl | 2 days | 50°C | 98% | 1 |
| Alkaline Hydrolysis | 0.001 M NaOH | 2 days | 50°C | 95% | Not specified |
| Oxidative Degradation | 3% H₂O₂ | 2 days | 50°C | 88% | 1 |
| Thermal Degradation | - | 2 days | 50°C | No degradation | 0 |
| Photolytic Degradation | UV light at 254 nm | Not specified | Room Temp. | Not specified | 1 |
| Neutral Hydrolysis | Ultrapure water | Not specified | Not specified | Not specified | 1 |
Note: The percentage of degradation for acid, alkaline, oxidative, and thermal conditions are sourced from a specific UPLC study. The number of degradation products is based on observations from various HPLC and UPLC studies.
Experimental Protocols
Detailed methodologies for subjecting fusidic acid to forced degradation are provided below. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required for the analysis of the stressed samples.
Preparation of Stock Solution
Prepare a stock solution of fusidic acid in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase used for analysis) at a known concentration (e.g., 1 mg/mL).
Acidic Degradation
-
To a suitable volume of the fusidic acid stock solution, add an equal volume of 0.01 M hydrochloric acid (HCl).
-
Incubate the solution at 50°C for 48 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.01 M sodium hydroxide (B78521) (NaOH).
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
Alkaline Degradation
-
To a suitable volume of the fusidic acid stock solution, add an equal volume of 0.001 M sodium hydroxide (NaOH).
-
Incubate the solution at 50°C for 48 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.001 M hydrochloric acid (HCl).
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To a suitable volume of the fusidic acid stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at 50°C for 48 hours in the dark to prevent photolytic degradation.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Transfer a sample of solid fusidic acid or a solution of fusidic acid to a thermostatically controlled oven.
-
Maintain the temperature at 50°C for 48 hours.
-
For the solid sample, dissolve it in a suitable solvent after exposure.
-
Dilute the solution to a suitable concentration for analysis.
Photolytic Degradation
-
Expose a solution of fusidic acid in a transparent container to ultraviolet (UV) light at a wavelength of 254 nm.[2][3][4]
-
Simultaneously, keep a control sample protected from light.
-
The exposure duration should be sufficient to observe degradation, as guided by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).[1]
-
After exposure, dilute the sample with the mobile phase to a suitable concentration for analysis.
Neutral Hydrolysis
-
Dissolve fusidic acid in ultrapure water.
-
Reflux the solution or store it at a specified temperature for a defined period.
-
After the stipulated time, cool the solution and dilute it with the mobile phase for analysis.
Analytical Method for a Stability-Indicating Assay
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of fusidic acid and its degradation products.[1] A typical stability-indicating reversed-phase HPLC (RP-HPLC) method is summarized below.
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies of fusidic acid.
Caption: Workflow for forced degradation studies of fusidic acid.
Degradation Pathway of Fusidic Acid
The primary degradation pathway for fusidic acid under hydrolytic (acidic or basic) conditions involves the hydrolysis of the acetyl group at the C-16 position.
Caption: Hydrolytic degradation pathway of fusidic acid.
Conclusion
These application notes provide a framework for conducting forced degradation studies of fusidic acid. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products containing fusidic acid. The stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. Further studies can focus on the isolation and characterization of unknown degradation products to fully elucidate the degradation profile of fusidic acid under various stress conditions.
References
Application Note: Stability-Indicating Assay for Fusidic Acid and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Ensuring the stability of fusidic acid in pharmaceutical formulations is critical for its safety and efficacy. This application note provides a detailed protocol for a stability-indicating assay using High-Performance Liquid Chromatography (HPLC) to separate and quantify fusidic acid from its potential degradation products and impurities. The method is based on established and validated procedures and is suitable for quality control and stability studies.[1][2][3][4]
Fusidic acid is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress.[1][5][6] Therefore, a robust stability-indicating method is essential to accurately measure the drug substance and monitor the formation of any impurities over time. This protocol outlines the necessary chromatographic conditions, procedures for forced degradation studies, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Stability-Indicating HPLC Method
This section details the validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of fusidic acid and its impurities.
2.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) or equivalent[3][4] |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile[3][4] |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile[3][4] |
| Gradient Program | A gradient program is employed for optimal separation.[3][4] A common starting point is a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more retained impurities. |
| Flow Rate | 0.7 mL/min[3][4] |
| Column Temperature | 40°C[3][4] |
| Detection Wavelength | 235 nm[3][4] |
| Injection Volume | 50 µL[3] |
2.1.2. Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution of fusidic acid reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 50 µg/mL).[1][7]
-
Sample Solution: For drug products like creams, accurately weigh a portion of the cream and extract the fusidic acid using a suitable solvent. Further dilute the extract with the mobile phase to achieve a final concentration within the linear range of the method.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][5] These studies involve subjecting the fusidic acid drug substance or product to various stress conditions to induce degradation.
2.2.1. Acid Hydrolysis
-
After a specified time, neutralize the solution with an equivalent amount of 0.01 M NaOH.[1][7]
-
Analyze the resulting solution by HPLC.
2.2.2. Alkaline Hydrolysis
-
After a specified time, neutralize the solution with an equivalent amount of 0.001 M HCl.[1][7]
-
Analyze the resulting solution by HPLC.
2.2.3. Oxidative Degradation
-
Treat the fusidic acid solution with 3% hydrogen peroxide (H₂O₂).[1][6][7]
-
Analyze the resulting solution by HPLC after a specified period.
2.2.4. Photolytic Degradation
-
Expose the fusidic acid solution to UV light at 254 nm.[1][6][7]
-
Keep a control sample protected from light.[5]
-
Analyze both the exposed and control samples by HPLC.
2.2.5. Thermal Degradation
-
Subject the solid fusidic acid or its solution to dry heat (e.g., 105°C for 24 hours).[8]
-
Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
Data Presentation
The following tables summarize the quantitative data from method validation and forced degradation studies, providing a clear comparison of the method's performance and the stability of fusidic acid under different stress conditions.
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5-95 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.998[8] |
| Limit of Detection (LOD) | 0.43 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 1.31 µg/mL[1][2] |
| Precision (%RSD) | < 2.0%[8][9] |
| Accuracy (% Recovery) | 98-102%[9] |
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Degradation Observed | Major Degradation Products |
| Acid Hydrolysis | 0.01 M HCl[1][7] | Significant Degradation | Additional peaks observed in chromatogram[1][7] |
| Alkaline Hydrolysis | 0.001 M NaOH[1][7] | Maximum Degradation[1][2] | Significant decrease in fusidic acid peak area[7] |
| Oxidative Degradation | 3% H₂O₂[1][7] | Degradation Observed | Degradation peaks are typically well-resolved from the main peak. |
| Photolytic Degradation | UV light (254 nm)[1][7] | Least Degradation[1][2] | Impurities B and D may be formed[5] |
| Thermal Degradation | 105°C[8] | Degradation Observed | To be determined by peak purity analysis. |
Known Impurities and Degradation Products
Several impurities and degradation products of fusidic acid have been identified and are listed in pharmacopeias.[5] These include:
-
3-didehydrofusidic acid (3-ketofusidic acid) [3]
-
16-epideacetylfusidic acid-21,16-lactone [3]
-
26-oxofusidic acid [3]
-
(24R)-24,25-dihydroxyfusidic acid-21,24-lactone [3]
-
26-hydroxyfusidic acid [3]
-
Fusidic Acid EP Impurity B [5]
-
Fusidic Acid EP Impurity D [5]
Visualizations
The following diagrams illustrate the experimental workflow for the stability-indicating assay and a proposed degradation pathway for fusidic acid.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. crsubscription.com [crsubscription.com]
- 10. Fusidic Acid EP Impurity I | CAS No- 5951-83-7 | NA [chemicea.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Fusidic Acid and 3-Keto Fusidic Acid
Abstract
This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of fusidic acid and its primary degradation product and impurity, 3-keto fusidic acid. This method is crucial for quality control, stability studies, and impurity profiling in pharmaceutical formulations. The protocol provided is suitable for researchers, scientists, and drug development professionals.
Introduction
Fusidic acid is a steroid antibiotic primarily effective against Gram-positive bacteria.[1] Its chemical stability is a critical aspect of its pharmaceutical formulation. A common degradation pathway for fusidic acid involves the oxidation of the hydroxyl group at the C-3 position to a ketone group, forming this compound.[2] Monitoring the levels of this impurity is essential to ensure the safety and efficacy of fusidic acid-containing products. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical substances and their degradation products.[1] This document presents a detailed protocol for the chromatographic separation of fusidic acid and this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An integrated HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used. Specific examples include Lichrospher 100 RP-18 (125 x 4.0 mm)[3] and YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm particles)[4].
-
Reagents: HPLC grade acetonitrile (B52724), methanol, ammonium (B1175870) acetate (B1210297), and acetic acid. Purified water.
-
Reference Standards: Fusidic acid and this compound reference standards.
Chromatographic Conditions
A summary of a successfully implemented HPLC method for the separation of fusidic acid and this compound is presented below. This method has demonstrated good resolution between the two compounds.
| Parameter | Condition |
| Stationary Phase | Lichrospher 100 RP-18 (125 x 4.0 mm)[3] |
| Mobile Phase | 1.5% aqueous ammonium acetate and acetonitrile (55:45, v/v), pH adjusted to 3.8[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 235 nm[3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or controlled at 40°C[4] |
Quantitative Data
The described method provides clear separation and quantification of fusidic acid and this compound. The following table summarizes the expected chromatographic parameters based on literature.
| Compound | Retention Time (min) | Resolution (with respect to adjacent peak) |
| This compound | Varies (elutes before Fusidic Acid) | > 3.0 (with Fusidic Acid)[3] |
| Fusidic Acid | Varies (elutes after this compound) | > 3.0 (with this compound)[3] |
Note: Absolute retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.
Protocols
Preparation of Standard Solutions
-
Stock Solution (Fusidic Acid): Accurately weigh and dissolve an appropriate amount of fusidic acid reference standard in acetonitrile to prepare a stock solution of a known concentration (e.g., 0.4 mg/mL).[3]
-
Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile to prepare a stock solution of a known concentration (e.g., 10 mg in 100 mL).[3]
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration curves. A typical concentration for this compound impurity is around 4.0 µg/mL.[3]
-
Filter all standard solutions through a 0.45 µm membrane filter before injection.[3]
Preparation of Sample Solutions (from Cream Formulation)
-
Accurately weigh an amount of the cream equivalent to a target concentration of fusidic acid (e.g., 100 μg/mL) into a suitable container.[1]
-
Add a known volume of acetonitrile and sonicate for approximately 10 minutes to disperse the cream and dissolve the active ingredient.[1]
-
Transfer the resulting solution to a volumetric flask and dilute to the mark with acetonitrile.[1]
-
For some formulations, heating in a water bath may be necessary to ensure complete dissolution of the drug substances.[5]
-
Filter the final solution through a 0.45 µm membrane filter prior to injection into the HPLC system.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of fusidic acid and this compound.
Caption: HPLC analysis workflow for fusidic acid and this compound.
Logical Relationship of Analytes
The following diagram shows the chemical relationship between fusidic acid and its primary impurity, this compound.
Caption: Formation of this compound from fusidic acid via oxidation.
Conclusion
The HPLC method detailed in this application note is demonstrated to be effective for the separation and quantification of fusidic acid and its critical impurity, this compound. The provided protocol offers a solid foundation for routine quality control analysis and stability assessment of pharmaceutical products containing fusidic acid. The method is specific, and with proper validation, it can be considered accurate and precise for its intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Fusidic Acid Impurity Analysis by HPLC
Welcome to our dedicated technical support center for the HPLC analysis of fusidic acid and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and method optimization.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of fusidic acid, providing step-by-step solutions to improve resolution and peak shape.
Issue 1: Poor Resolution Between Fusidic Acid and a Known Impurity
Question: I am observing poor resolution (Rs < 1.5) between the main fusidic acid peak and a known impurity. How can I improve their separation?
Answer: Poor resolution between closely eluting peaks is a common challenge. Here is a systematic approach to enhance separation:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Strength: In reversed-phase HPLC, the organic solvent percentage in the mobile phase is a critical parameter.
-
Action: Decrease the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in increments of 2-5%. This will increase the retention times of both fusidic acid and its impurities, potentially leading to better separation.
-
-
Adjust Mobile Phase pH: Fusidic acid is a carboxylic acid with a pKa of approximately 5.3. Its retention time and the retention of some of its impurities can be significantly influenced by the pH of the mobile phase.
-
Action: Adjust the mobile phase pH to be at least 2 units below the pKa of fusidic acid (i.e., pH ≤ 3.3) to ensure it remains in its protonated, more retained form. This can be achieved by adding a small amount of an acid like phosphoric acid, formic acid, or acetic acid.
-
-
Modify the Gradient Program (if applicable): For complex samples with multiple impurities, a gradient elution is often more effective than an isocratic one.
-
Action: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can improve the resolution of closely eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the issue might be with the selectivity of the column.
-
Action: Consider switching to a column with a different stationary phase. For example, if you are using a C18 column, a C8 or a phenyl-hexyl column could offer different selectivity and improve separation.
-
-
Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution, although it will also increase the analysis time.
-
Action: Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.7 mL/min.
-
Issue 2: Peak Tailing of the Fusidic Acid Peak
Question: My fusidic acid peak is exhibiting significant tailing (Tailing factor > 1.5). What are the possible causes and how can I fix it?
Answer: Peak tailing can be caused by several factors, from column issues to mobile phase mismatch. Here’s a guide to diagnose and resolve the problem:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Action: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
-
Evaluate Mobile Phase pH: As fusidic acid is acidic, an inappropriate mobile phase pH can cause peak tailing due to interactions with free silanol (B1196071) groups on the silica-based stationary phase.
-
Action: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) to keep fusidic acid protonated.[1] This can be achieved by adding an acidifier like phosphoric acid or formic acid.
-
-
Inspect Column Condition: A deteriorating column can lead to peak tailing. This can be due to the accumulation of contaminants on the column frit or a void at the column inlet.
-
Action:
-
If you are not using one, install a guard column to protect your analytical column.
-
Try back-flushing the column according to the manufacturer's instructions.
-
If the problem persists, the column may need to be replaced.
-
-
FAQs
Q1: What is a good starting point for developing an HPLC method for fusidic acid and its impurities?
A good starting point is a reversed-phase method using a C18 column. A common mobile phase composition is a mixture of acetonitrile and water (often in a 72:28 v/v ratio), with the aqueous phase acidified to a pH of around 3.5 with an acid like acetic acid or phosphoric acid.[1] A flow rate of 1.0 mL/min and UV detection at 235 nm are also typical starting parameters.[2]
Q2: How can I perform a forced degradation study for fusidic acid?
A forced degradation study helps to demonstrate the stability-indicating capability of your HPLC method. Fusidic acid should be subjected to stress conditions such as:
-
Acidic hydrolysis: 0.01 M HCl[3]
-
Alkaline hydrolysis: 0.001 M NaOH[3]
-
Oxidative degradation: 3% H₂O₂[3]
-
Thermal degradation: Heating the sample solution.
-
Photolytic degradation: Exposing the sample to UV light.[3]
The goal is to achieve partial degradation (around 5-20%) and then analyze the stressed samples to ensure that the degradation products are well-separated from the parent fusidic acid peak and from each other.[3]
Q3: What are some of the common impurities of fusidic acid I should be aware of?
The European Pharmacopoeia (EP) lists several impurities for fusidic acid. Some of the key related substances include:
-
3-ketofusidic acid: A major impurity.[4]
-
24,25-Dihydro-24,25-dihydroxyfusidic acid
-
26-Hydroxyfusidic acid
-
Other related substances designated by the pharmacopeia.
It is important to have a method that can resolve these and other potential process-related impurities and degradation products.
Data Presentation
The following table summarizes different reported HPLC methods for the analysis of fusidic acid, which can be used as a reference for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) | Symmetry C8 (150 x 3.9 mm, 5 µm)[4] |
| Mobile Phase | Water: Acetonitrile (1:4) with pH adjusted to 3.3[2] | Gradient elution with Mobile Phase A and B (see protocol) | 1.5% w/v aqueous ammonium (B1175870) acetate (B1210297) buffer: Acetonitrile (55:45 v/v), pH 3.8[4] |
| Flow Rate | 1.0 mL/min[2] | 0.7 mL/min | 1.0 mL/min[4] |
| Detection | 235 nm[2] | 235 nm | 240 nm[4] |
| Temperature | Ambient[2] | 40°C | Ambient[4] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Fusidic Acid
This protocol is based on a simple, isocratic method suitable for the quantification of fusidic acid.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Fusidic Acid reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Further dilute as needed to prepare working standard solutions.
-
-
Sample Preparation (for a cream formulation):
-
Accurately weigh a portion of the cream equivalent to about 20 mg of fusidic acid into a suitable container.
-
Add a known volume of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) and sonicate to dissolve the fusidic acid.
-
Centrifuge or filter the solution through a 0.45 µm filter to remove undissolved excipients.
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.
-
Protocol 2: Gradient HPLC Method for Fusidic Acid and its Impurities
This protocol describes a gradient method that is stability-indicating and can separate fusidic acid from its impurities.
-
Chromatographic System:
-
Column: YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: A mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile in a ratio of 16:21:21:42 (v/v/v/v).[5]
-
Mobile Phase B: A mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile in a ratio of 24:5:5:66 (v/v/v/v).[5]
-
Flow Rate: 0.7 mL/minute.
-
Column Temperature: 40°C.
-
Detector: UV at 235 nm.
-
Injection Volume: 50 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 3 100 0 28 0 100 38 0 100 39 100 0 | 45 | 100 | 0 |
-
Solution Preparation: Follow similar procedures as in Protocol 1, using an appropriate solvent for dissolution and dilution. The sample solvent should be compatible with the mobile phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. uhplcs.com [uhplcs.com]
- 5. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Keto Fusidic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Keto fusidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important fusidic acid metabolite.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the oxidation of fusidic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective oxidizing agent. | - Ensure the oxidizing agent (e.g., Dess-Martin periodinane, PCC, Jones reagent) is fresh and has been stored correctly. DMP can be sensitive to moisture. - Increase the molar excess of the oxidizing agent. For DMP, an excess of 1.8 equivalents or more may be required. - For chromium-based reagents, ensure the correct preparation and stoichiometry. |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time. DMP oxidations can run for 16 hours or more at room temperature. - For Jones oxidation, ensure the characteristic orange color of Cr(VI) persists, indicating an excess of the reagent. | |
| Degradation of starting material or product. | - Fusidic acid is sensitive to strongly acidic conditions and oxidation.[1] Avoid prolonged exposure to harsh acidic environments. - this compound derivatives can be unstable at high pH.[2] Maintain appropriate pH control during work-up and purification. | |
| Formation of Multiple Products (Low Selectivity) | Oxidation of the C-11 hydroxyl group. | - Use a sterically hindered and milder oxidizing agent like Dess-Martin periodinane, which can show selectivity for the less hindered C-3 hydroxyl group. - Employ a protection strategy for the C-11 hydroxyl group if high selectivity is required, though this adds extra steps to the synthesis.[3] |
| Formation of the 3,11-diketo byproduct. | - Use a stoichiometric amount of a mild oxidizing agent and carefully monitor the reaction to stop it once the starting material is consumed. - Pyridinium chlorochromate (PCC) can be used to synthesize the diketone, so careful control of stoichiometry is crucial to avoid this byproduct when targeting the 3-keto compound.[3] | |
| Difficult Purification | Co-elution of product and starting material. | - Optimize the HPLC mobile phase. A gradient elution with acetonitrile (B52724) and water with a formic or acetic acid modifier is often effective.[2] - Consider using a different stationary phase for chromatography. |
| Presence of colored impurities (from Cr reagents). | - During work-up of chromium-based oxidations, quench excess oxidant with isopropyl alcohol.[4] - The green chromium salts can be sticky; thorough rinsing of the reaction vessel and filtration are necessary.[5] - A wash with sodium bicarbonate solution can help remove acidic impurities.[5] | |
| Product Instability | Degradation upon storage. | - this compound is reported to degrade at temperatures above 40°C.[2] Store the purified compound at low temperatures (-20°C is recommended for long-term stability). - Protect from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the oxidation of the C-3 hydroxyl group of fusidic acid.[2] Several oxidizing agents can be employed for this transformation.
Q2: Which oxidizing agent offers the best selectivity for the C-3 position?
A2: Milder and sterically hindered reagents like Dess-Martin periodinane (DMP) tend to offer better selectivity for the more accessible C-3 hydroxyl group over the C-11 hydroxyl group.[3][6] However, complete selectivity is not always achieved, and optimization is often necessary.
Q3: What are the main byproducts to watch out for during the synthesis?
A3: The primary byproduct of concern is the 3,11-diketo fusidic acid, resulting from the oxidation of both the C-3 and C-11 hydroxyl groups.[3] Other potential side products can arise from the degradation of the starting material or product under the reaction conditions.
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the fusidic acid starting material and the appearance of the more nonpolar this compound product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any byproducts.[2]
Q5: What are the key characterization features of this compound?
A5: In 13C NMR spectroscopy, the formation of the ketone at the C-3 position is characterized by the appearance of a signal around δ 216.4 ppm and the disappearance of the C-3 alcohol methine signal.[2] 2D NMR techniques like HMBC can further confirm the position of the ketone.[2]
Q6: What are the recommended storage conditions for this compound?
A6: Due to its potential thermal instability, it is recommended to store this compound at low temperatures, such as -20°C, and protected from light and moisture to prevent degradation.[2]
Experimental Protocols
Protocol 1: Oxidation of Fusidic Acid using Dess-Martin Periodinane (DMP)
This protocol is based on general procedures for DMP oxidations and information on the oxidation of fusidic acid derivatives.[7]
Materials:
-
Fusidic Acid
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve fusidic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.5-2.0 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction may take several hours to complete.
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: Yields can vary depending on the reaction scale and purity of reagents but are generally reported to be good for DMP oxidations.[6]
Protocol 2: Oxidation of Fusidic Acid using Jones Reagent
This protocol is a general procedure for Jones oxidation and should be optimized for fusidic acid.[8][9]
Materials:
-
Fusidic Acid
-
Chromium trioxide (CrO3)
-
Concentrated sulfuric acid (H2SO4)
-
Isopropyl alcohol
-
Water
-
Sodium bicarbonate
-
Solvents for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Jones Reagent: Carefully dissolve CrO3 in water, then slowly add concentrated H2SO4 while cooling in an ice bath.
-
Dissolve fusidic acid in acetone in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the fusidic acid solution with vigorous stirring, maintaining the temperature below 20°C. The solution will turn from orange to green/blue.
-
Continue adding the Jones reagent until a faint orange color persists, indicating a slight excess of the oxidant.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely.
-
Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography.
Note: Chromium compounds are toxic and carcinogenic. Handle with extreme care and dispose of waste appropriately.
Data Presentation
| Compound | Oxidation Method | Reported Yield | Key Byproducts | Reference |
| This compound | Dess-Martin periodinane | Good (not specified) | 3,11-diketo fusidic acid | [3][6] |
| This compound | Jones Reagent | High (not specified) | 3,11-diketo fusidic acid | [3] |
| This compound | Pyridinium chlorochromate (PCC) | Moderate to Good | 3,11-diketo fusidic acid | [3] |
| Spectroscopic Data for this compound | |
| 13C NMR (Ketone Carbonyl) | ~ δ 216.4 ppm |
| Key HMBC Correlations | H-28, H-5, H-4, and H-2 to the ketone carbon at C-3 |
Visualizations
Caption: Overview of the synthesis of this compound and its associated challenges.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]
- 2. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Oxidation of Fusidic Acid to 3-Keto Fusidic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the oxidation of fusidic acid to 3-keto fusidic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC.- Ensure the oxidizing agent is fresh and active. For instance, Dess-Martin periodinane should be stored under anhydrous conditions. |
| Degradation of starting material or product. | - Fusidic acid can be unstable in strongly acidic conditions. If using Jones reagent (chromic acid), consider milder alternatives like PCC or Dess-Martin periodinane.[1][2]- For acid-sensitive substrates, use a buffer such as sodium acetate (B1210297) with PCC.[3] | |
| Suboptimal stoichiometry of reagents. | - Carefully control the molar equivalents of the oxidizing agent. An excess can lead to byproduct formation, while an insufficient amount will result in an incomplete reaction. | |
| Formation of Multiple Byproducts | Over-oxidation to diketone. | - When using potent oxidizing agents like Dess-Martin periodinane, use slightly less than one equivalent (e.g., 0.9 equivalents) to favor the formation of the monoketone.[4] |
| Side reactions with other functional groups. | - Protect other sensitive functional groups in the fusidic acid molecule if necessary. For example, the carboxylic acid may be protected as an ester before oxidation.[1] | |
| Instability of fusidic acid. | - Fusidic acid is susceptible to degradation by oxygen.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. | |
| Difficult Product Isolation | Formation of a tar-like residue. | - This is common with chromium-based reagents like PCC. Adding an adsorbent like celite, silica (B1680970) gel, or molecular sieves to the reaction mixture can help by adsorbing the chromium byproducts, simplifying filtration and work-up.[6] |
| Emulsion formation during aqueous work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation. | |
| Inconsistent Results with Microbial Transformation | Low conversion rate. | - Optimize fermentation conditions, including pH, temperature, incubation time, and aeration. A final pH of around 9.0 has been noted in successful biotransformations.[7]- Ensure the viability and metabolic activity of the microbial culture (e.g., Microbacterium oxydans). |
| Formation of multiple metabolites. | - Adjust the fermentation medium and conditions to favor the production of the desired 3-keto derivative. Analyze the product mixture by HPLC to identify different metabolites.[7] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for oxidizing fusidic acid to this compound?
The most common methods are chemical oxidation and microbial transformation. Chemical methods often employ oxidizing agents such as Dess-Martin periodinane, pyridinium (B92312) chlorochromate (PCC), or Jones reagent (chromium trioxide in sulfuric acid).[1][4][8] Microbial transformation utilizes microorganisms like Microbacterium oxydans or fungi to carry out the oxidation.[7]
2. Which oxidizing agent is best for my experiment?
The choice of oxidizing agent depends on the scale of your reaction, the desired selectivity, and the sensitivity of your substrate.
-
Dess-Martin periodinane is a mild and selective reagent suitable for small-scale syntheses, offering good yields of the monoketone when used in controlled stoichiometry.[4]
-
Pyridinium chlorochromate (PCC) is another mild oxidant that can be used for selective oxidation. It is often used with a buffer for acid-sensitive substrates.[1][3]
-
Jones reagent is a strong and less expensive oxidizing agent, but its harsh acidic conditions can lead to side reactions and degradation of fusidic acid.[1][2]
-
Microbial transformation offers a greener alternative and can be highly selective, but requires expertise in fermentation and may have longer reaction times.[7]
3. I am getting a significant amount of the 3,11-diketone byproduct. How can I avoid this?
The formation of the 3,11-diketone is a common issue resulting from over-oxidation. To minimize its formation:
-
Control the stoichiometry: Use a slight under-stoichiometric amount of the oxidizing agent (e.g., 0.9 equivalents of Dess-Martin periodinane).[4]
-
Monitor the reaction closely: Use TLC or HPLC to track the consumption of the starting material and the formation of the desired product, and stop the reaction once the fusidic acid is consumed.
-
Use a milder oxidizing agent: Consider using a less reactive oxidant if over-oxidation is a persistent problem.
4. What are the typical yields for the oxidation of fusidic acid to this compound?
Yields can vary significantly depending on the method and scale.
| Method | Oxidizing Agent/Microorganism | Reported Yield |
| Chemical Oxidation | Dess–Martin periodinane (0.9 equiv) | 30%[4] |
| Chemical Oxidation | Dess–Martin periodinane (2.25 equiv) | 80% (for the diketone)[4] |
5. How can I purify the synthesized this compound?
Column chromatography is a common method for purifying this compound. A silica gel column with a solvent system such as ethyl acetate in hexane (B92381) is often effective.[4] The purity of the final product can be assessed by HPLC.[9]
Experimental Protocols
Chemical Oxidation using Dess-Martin Periodinane
This protocol is adapted from a reported procedure for the selective mono-oxidation of fusidic acid.[4]
-
Preparation: Dissolve fusidic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere and cool the solution to -10°C.
-
Reaction: Add Dess-Martin periodinane (0.9 equivalents) to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Microbial Transformation using Microbacterium oxydans
This protocol is based on the biotransformation of fusidic acid derivatives.[7]
-
Culture Preparation: Grow Microbacterium oxydans in a suitable broth medium (e.g., Luria-Bertani broth) at 30°C with shaking.
-
Substrate Addition: Add a solution of fusidic acid to the microbial culture.
-
Incubation: Continue to incubate the culture at 30°C with shaking for approximately 4 days. Monitor the pH, which may rise to around 9.0.
-
Extraction:
-
Centrifuge the culture to separate the cells.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
-
Purification: Concentrate the organic extract and purify the this compound using column chromatography and HPLC.
Visualizations
Caption: Chemical oxidation workflow for this compound synthesis.
Caption: Microbial transformation workflow for this compound synthesis.
References
- 1. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]
- 6. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 9. This compound | TRC-K188980-10MG | LGC Standards [lgcstandards.com]
Technical Support Center: Stability of 3-Keto Fusidic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of 3-Keto fusidic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an active metabolite of the antibiotic fusidic acid and is also considered a principal impurity.[1] Its stability in solution is a critical concern for researchers as degradation can lead to a loss of potency, the formation of unknown impurities, and consequently, inaccurate experimental results. Understanding and controlling its stability is essential for reliable pharmacological, toxicological, and formulation studies.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of fusidic acid and related compounds, the primary factors influencing the stability of this compound in solution are:
-
pH: Alkaline conditions (pH ≥ 9.0) have been shown to promote the degradation and interconversion of related fusidic acid derivatives.[2] For fusidic acid itself, maximum degradation is observed under alkaline hydrolysis conditions.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in the literature, the degradation of 3-oxo steroids, a class to which this compound belongs, is known to proceed via oxidative pathways. A potential degradation pathway involves the opening of the steroid rings, initiated by oxidation.
Below is a generalized diagram illustrating a potential degradation initiation pathway for a 3-oxo steroid.
Caption: Potential oxidative degradation pathway for 3-oxo steroids.
Q4: Are there any known stabilizers to prevent the degradation of this compound in solution?
Specific stabilizers for this compound have not been extensively reported. However, based on general principles for stabilizing ketone-containing and steroid compounds in aqueous solutions, the following excipients could be investigated:
-
Antioxidants: To prevent oxidative degradation, the use of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid could be beneficial.
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester these ions.
-
pH Buffers: Maintaining a slightly acidic to neutral pH (e.g., pH 4-6) is likely to be crucial for stability. Phosphate (B84403) or citrate (B86180) buffers can be used to control the pH of the solution.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Loss of compound purity over a short period in solution. | pH-induced degradation: The solution may be at an alkaline pH. | 1. Measure the pH of your solution. 2. Adjust the pH to a slightly acidic or neutral range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate or phosphate buffer). 3. Re-analyze the purity of the sample. |
| Appearance of unknown peaks in HPLC analysis after storage. | Oxidative degradation: The solution may be exposed to oxygen or contain trace metal ions that catalyze oxidation. | 1. Prepare solutions using deoxygenated solvents. 2. Consider adding an antioxidant (e.g., BHT, BHA) to the solution. 3. Incorporate a chelating agent (e.g., EDTA) to sequester metal ions. 4. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation observed even at controlled pH and with antioxidants. | Photodegradation: The solution may be exposed to ambient or UV light. | 1. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions whenever possible. |
| Inconsistent results between experimental batches. | Variability in storage conditions: Inconsistent temperature and light exposure between batches. | 1. Standardize storage conditions for all solutions (e.g., store at a consistent low temperature, protected from light). 2. Prepare fresh solutions for each experiment whenever feasible. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound. This method is adapted from general ICH guidelines for forced degradation studies.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate buffers (pH 4, 7, and 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV/Vis or PDA detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method. An example of a starting HPLC method adapted from fusidic acid analysis is provided in the table below.
-
Stability-Indicating HPLC Method (Example)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Presentation: Expected Outcome of Forced Degradation Study
The results of the forced degradation study should be summarized in a table to easily compare the stability of this compound under different conditions.
| Stress Condition | Duration | Temperature | % Degradation (Example) | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 40% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 2 |
| Thermal | 48 hours | 70°C | 10% | 1 |
| Photolytic | - | Photostability Chamber | 20% | 2 |
Note: The % degradation values are hypothetical and should be determined experimentally.
Visualizations
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the workflow for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: HPLC Analysis of 3-Keto Fusidic Acid
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Keto fusidic acid, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetric peak where the latter half of the peak is broader than the front half. This can compromise the accuracy of integration and reduce resolution between adjacent peaks.[1][2][3] For acidic compounds like this compound, peak tailing is often linked to secondary interactions with the stationary phase or suboptimal mobile phase conditions.
Question: What are the primary causes of peak tailing for this compound?
Peak tailing for an acidic analyte like this compound can stem from several factors, which can be broadly categorized as chemical interactions or physical/system issues.
Common Causes:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause for polar and ionizable compounds is the interaction between the analyte and active silanol groups (Si-OH) on the silica-based stationary phase.[2][4] These interactions create a secondary, stronger retention mechanism in addition to the primary reversed-phase interaction, causing some analyte molecules to lag behind and create a "tail".
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms.[5] This dual state leads to inconsistent retention and results in a broadened, tailing peak.[5][6] For acidic compounds, a mobile phase pH set approximately 2 units below the analyte's pKa is recommended to ensure it remains in a single, unionized form.[7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[2][8][9]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[1] Voids in the packing bed at the column inlet can also disrupt the sample band, leading to poor peak shape.[1]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening and peak tailing.[3] This is often referred to as "dead volume".
Below is a flowchart to guide your troubleshooting process.
Caption: Troubleshooting workflow for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH specifically affect the peak shape of this compound?
As an acidic compound, this compound's ionization state is highly dependent on the mobile phase pH.
-
At High pH (pH > pKa): The analyte will be deprotonated (ionized), becoming more polar. This can lead to undesirable secondary interactions with residual silanol groups on the column packing, causing peak tailing.
-
At Low pH (pH < pKa): The analyte will be protonated (unionized), making it less polar. In its neutral form, it interacts more predictably with the C18 stationary phase, minimizing secondary interactions and resulting in a sharper, more symmetrical peak.[3][7]
The diagram below illustrates this relationship.
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
Q2: Which mobile phase additives are best for analyzing acidic compounds?
To maintain a low and stable pH, buffers or acid modifiers are essential. The choice depends on the desired pH and detector compatibility (e.g., LC-MS requires volatile buffers).
| Additive | Typical Concentration | Resulting pH (approx.) | Suitability | Notes |
| Formic Acid | 0.05 - 0.1% (v/v) | 2.8 | LC-MS, UV | Most common choice for achieving low pH with good volatility.[10] |
| Acetic Acid | 0.05 - 0.1% (v/v) | 3.2 | LC-MS, UV | Slightly less acidic than formic acid. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 2.1 | UV Only | Excellent for peak shape but causes significant ion suppression in MS.[10] |
| Phosphate Buffer | 10 - 50 mM | 2.1 - 3.1 (H₃PO₄) | UV Only | Provides high buffer capacity but is non-volatile and can harm MS systems. |
| Ammonium Formate | 10 - 20 mM (with Formic Acid) | 2.8 - 4.8 | LC-MS, UV | Provides good buffering capacity in the acidic range and is MS-compatible.[10] |
Q3: What type of HPLC column is recommended to minimize tailing for this compound?
Using a modern, high-purity silica (B1680970) column is critical. Look for columns with the following characteristics:
-
End-Capped Columns: These columns have been treated to convert most of the reactive residual silanol groups into less polar groups.[1] This "end-capping" minimizes the sites available for secondary interactions with acidic or basic analytes, leading to improved peak shapes.[1][8]
-
Type B Silica: Modern columns often use Type B silica, which is higher in purity and has fewer trace metal contaminants.[11] Metal contamination can increase the acidity of silanol groups, worsening peak tailing.[4][11]
-
Lower Particle Size (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) columns with smaller particles (< 2 µm) offer higher efficiency and generally produce sharper, more symmetrical peaks.[1]
Q4: My peak tailing persists even after adjusting the mobile phase. What should I check next?
If mobile phase optimization does not resolve the issue, consider these possibilities:
| Category | Potential Cause | Recommended Action |
| Column Health | Contamination | Flush the column with a strong solvent (e.g., isopropanol, followed by your mobile phase). |
| Void Formation | Replace the column. A void at the inlet is often irreversible. Using a guard column can help protect the analytical column.[12] | |
| Sample Issues | Column Overload | Dilute your sample by a factor of 10 and reinject. If peak shape improves, overload was the issue.[8][9] |
| Injection Solvent | The sample should be dissolved in the mobile phase or a weaker solvent.[13] Injecting in a much stronger solvent than the mobile phase causes peak distortion. | |
| System Hardware | Extra-Column Volume | Check for and minimize the length of all tubing. Ensure fittings are properly seated to avoid dead volume.[9] |
| Detector Settings | An improperly set detector response time or a large detector cell volume can contribute to peak distortion.[1][3] |
Experimental Protocols
Protocol: Mobile Phase pH Optimization for this compound
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape (USP Tailing Factor ≤ 1.5) for this compound.
1. Materials:
-
HPLC system with UV or MS detector.
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
This compound standard (10 µg/mL dissolved in 50:50 Acetonitrile (B52724):Water).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Alternative Mobile Phase A: 20 mM Ammonium Formate buffer, pH adjusted to 3.0 with Formic Acid.
2. Methodology:
-
Initial Conditions:
-
Set up a gradient elution method (e.g., 10% to 90% B over 5 minutes) using 0.1% Formic Acid in water (A) and acetonitrile (B).
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Set the flow rate (e.g., 0.4 mL/min) and column temperature (e.g., 40 °C).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 2 µL) of the this compound standard.
-
Record the chromatogram and calculate the USP Tailing Factor for the analyte peak. A value close to 1.0 is ideal, while values above 2.0 are generally unacceptable.[3]
-
-
Troubleshooting (If Tailing > 1.5):
-
Verify pH: Ensure the pH of the aqueous mobile phase (A) is low (around 2.8). If tailing persists, the issue may not be pH alone.
-
Increase Buffer Strength: Prepare a new aqueous mobile phase (A) using 20 mM Ammonium Formate, ensuring the pH is adjusted to 3.0. A higher buffer concentration can help mask residual silanol interactions.[1][3]
-
Re-equilibrate the column with the new mobile phase and repeat the injection.
-
-
Evaluation:
-
Compare the peak shapes and tailing factors from the different mobile phases.
-
Select the mobile phase condition that provides the most symmetrical peak without compromising retention or resolution.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uhplcs.com [uhplcs.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Bioanalysis of 3-Keto Fusidic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 3-Keto fusidic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components of the sample matrix.[1] In the bioanalysis of this compound, these effects can lead to inaccurate and imprecise quantification, potentially compromising pharmacokinetic and toxicokinetic data. Common sources of matrix effects in biological samples like plasma include phospholipids (B1166683), salts, and endogenous metabolites.[1]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: While a specific protocol for this compound is not widely published, effective sample preparation is crucial for minimizing matrix effects.[2] Based on methods for the parent compound, fusidic acid, the following techniques are recommended:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins from the plasma sample.[3][4]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2]
-
Solid-Phase Extraction (SPE): A more selective method that can effectively remove interfering substances, leading to a cleaner extract and reduced matrix effects.[2]
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
-
Pre- and Post-Extraction Spike Analysis: This quantitative approach compares the response of the analyte spiked into a blank matrix extract (post-extraction) to the response in a neat solution. The ratio of these responses, known as the matrix factor, indicates the degree of signal suppression or enhancement.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory, the use of a SIL-IS is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and leading to more accurate and precise results.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions (e.g., mobile phase pH, column chemistry). | - Adjust the mobile phase pH. For fusidic acid, a pH of around 3.5 has been shown to be effective.[6] - Experiment with different C18 columns from various manufacturers. An Agilent Extend-C18 column has been used for fusidic acid and its related substances.[7] |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | - Optimize the sample preparation method to improve the removal of interfering substances. Consider switching from protein precipitation to LLE or SPE.[2] - Use a stable isotope-labeled internal standard for this compound if available.[5] |
| Low Analyte Response (Ion Suppression) | Co-elution of phospholipids or other endogenous matrix components. | - Modify the chromatographic gradient to better separate this compound from the region of ion suppression identified by post-column infusion.[1] - Implement a phospholipid removal step in your sample preparation protocol.[8] |
| Inaccurate Quantification | Non-linear response due to matrix effects or improper calibration. | - Evaluate matrix effects across the calibration curve range to check for concentration-dependent effects.[1] - Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration) to compensate for consistent matrix effects.[5] |
| Interfering Peaks | Presence of metabolites or other endogenous compounds with similar mass-to-charge ratios. | - Optimize MS/MS parameters (precursor/product ion transitions) for higher selectivity. - Improve chromatographic resolution by adjusting the gradient or trying a different column. One study noted interfering peaks during the analysis of 3-ketofusidic acid, highlighting the need for a selective method.[5] |
Experimental Protocols
Proposed LC-MS/MS Method for this compound in Human Plasma
This protocol is a suggested starting point based on methods for fusidic acid and general bioanalytical principles. Optimization and validation are required.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 HPLC or equivalent.[9]
-
Column: Agilent Extend-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C.[10]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
MS/MS Transitions (Hypothetical - requires optimization):
-
This compound: To be determined empirically. The precursor ion would be [M+H]+. Product ions would be identified by infusing a standard solution.
-
Internal Standard (SIL-IS): To be determined based on the labeled standard.
-
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Troubleshooting logic for addressing matrix effect issues.
References
- 1. Pharmacokinetics and Organ Distribution of C-3 Alkyl Esters as Potential Antimycobacterial Prodrugs of Fusidic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method development and validation for a large peptide HIV fusion inhibitor (Enfuvirtide, T-20) and its metabolite in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of a LC‐MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma [mdpi.com]
- 10. Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products [mdpi.com]
Technical Support Center: Synthesis of 3-Keto Fusidic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 3-Keto fusidic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the chemical and biological synthesis of this compound, offering potential causes and solutions to improve yield and purity.
Chemical Synthesis: Oxidation of Fusidic Acid
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | - Increase Oxidant Molar Ratio: Gradually increase the molar equivalents of the oxidizing agent (e.g., PCC or Jones reagent). Start with a 1.2 to 1.5 molar excess and adjust as needed based on reaction monitoring.[1] - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material (fusidic acid) is still present. Typical reaction times can range from 2 to 4 hours at room temperature.[1] - Elevate Reaction Temperature: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50°C), while carefully monitoring for byproduct formation. |
| Degradation of Product | - Control Reaction Temperature: The oxidation process can be exothermic.[2] Maintain a controlled temperature, especially during the addition of the oxidizing agent, by using an ice bath.[3] - Use Milder Oxidizing Agents: If harsh conditions (e.g., with Jones reagent) lead to degradation, consider using a milder oxidant like Pyridinium Chlorochromate (PCC) under anhydrous conditions.[1][4][5] |
| Suboptimal pH | - Chemical Oxidation: For chromium-based oxidants, the reaction is typically performed under acidic conditions.[3] Ensure the appropriate acidic environment is maintained as per the specific protocol. |
Issue 2: Presence of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Over-oxidation | - Use Stoichiometric Amounts of Oxidant: Avoid a large excess of the oxidizing agent. - Choose a Milder Oxidant: PCC is known to be more selective than Jones reagent and is less likely to cause over-oxidation to form other derivatives.[5] - Anhydrous Conditions: When using PCC, ensure the reaction is carried out under strictly anhydrous conditions to prevent the formation of hydrates that can be further oxidized.[1][5] |
| Side Reactions | - Protection of Other Functional Groups: Although the 3-hydroxyl group is generally more reactive, consider protecting other sensitive functional groups if side reactions are a significant issue. |
| Impure Starting Material | - Purify Fusidic Acid: Ensure the starting fusidic acid is of high purity to avoid the carry-over of impurities into the final product. |
Biological Synthesis: Biotransformation by Microbacterium oxydans
Issue 1: Low Conversion of Fusidic Acid to this compound
| Potential Cause | Recommended Solution |
| Suboptimal Culture Conditions | - Optimize pH: Microbacterium oxydans has been shown to be effective at a high pH, around 9.0.[6][7] Adjust and maintain the pH of the culture medium accordingly. - Optimize Temperature and Aeration: Ensure the fermentation is carried out at the optimal growth temperature for M. oxydans (typically around 30°C) with adequate aeration.[7] |
| Low Enzyme Activity | - Induce Enzyme Production: The dehydrogenating enzyme may require induction. Consider adding a small amount of fusidic acid to the culture medium during the growth phase to induce enzyme expression. - Optimize Inoculum: Use a healthy and appropriately sized inoculum to start the fermentation. |
| Substrate Inhibition | - Fed-Batch Strategy: High concentrations of the substrate (fusidic acid) can be inhibitory to the microorganisms. Implement a fed-batch strategy where the substrate is added incrementally over time to maintain a low but steady concentration in the fermentation broth. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Complex Fermentation Broth | - Solvent Extraction: After fermentation, acidify the broth to precipitate the product and biomass, followed by extraction with an organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride.[8] - Centrifugation/Filtration: Separate the biomass from the culture supernatant before proceeding with extraction to reduce the complexity of the mixture. |
| Co-elution of Impurities | - Optimize HPLC Conditions: Develop a robust HPLC purification method. A reversed-phase C18 column is commonly used.[2][9] Optimize the mobile phase composition (e.g., acetonitrile/water with an acid modifier like formic or acetic acid) and gradient to achieve good separation of this compound from fusidic acid and other byproducts.[2][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are chemical oxidation of fusidic acid and microbial biotransformation. Chemical oxidation often employs reagents like Pyridinium Chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid).[1][3] Biotransformation typically utilizes microorganisms such as Microbacterium oxydans or Streptomyces species to carry out the dehydrogenation at the C-3 position.[7][10]
Q2: Which chemical oxidizing agent is better for this synthesis, PCC or Jones reagent?
A2: The choice of oxidizing agent depends on the desired selectivity and reaction conditions.
-
Pyridinium Chlorochromate (PCC): PCC is a milder and more selective oxidizing agent.[5] It is often preferred to minimize the risk of over-oxidation and the formation of byproducts, especially when working with sensitive substrates. The reaction is typically carried out in an anhydrous solvent like dichloromethane.[1]
-
Jones Reagent: This is a stronger oxidizing agent and can be less selective, potentially leading to the formation of more byproducts if the reaction is not carefully controlled.[3] It is a cost-effective option and can be used for large-scale synthesis.
Q3: What are the key parameters to control during the biotransformation of fusidic acid?
A3: To maximize the yield of this compound during biotransformation, it is crucial to control the following parameters:
-
pH: A high pH, around 9.0, has been shown to be optimal for the conversion of fusidic acid derivatives by Microbacterium oxydans.[6][7]
-
Temperature: Maintain the optimal growth temperature for the specific microbial strain being used.
-
Aeration and Agitation: Ensure adequate oxygen supply and mixing to maintain a healthy and active microbial culture.
-
Substrate Concentration: Employ a fed-batch strategy to avoid substrate inhibition and maintain a productive fermentation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both chemical and biological synthesis can be monitored using chromatographic techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the disappearance of the starting material (fusidic acid) and the appearance of the product (this compound).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative analysis of the reaction mixture, allowing for the determination of the concentration of both the reactant and the product, as well as any byproducts. A reversed-phase C18 column with a UV detector is commonly used for this purpose.[2][9]
Q5: What are the common byproducts in the synthesis of this compound?
A5: In chemical synthesis, over-oxidation can lead to the formation of other oxidized derivatives of fusidic acid. In biotransformation, other metabolites may be produced by the microorganism. For instance, with Microbacterium oxydans, side reactions such as the shifting of an acetyl group or its removal by hydrolysis have been observed, leading to products like 6-deacetyl-3-keto-cephalosporin P1 when starting from related fusidic acid derivatives.[7]
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of fusidic acid to this compound using PCC.
Materials:
-
Fusidic Acid
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Celite or Silica (B1680970) Gel
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve fusidic acid in anhydrous dichloromethane.
-
Add Celite or silica gel to the solution.
-
Add PCC (1.2-1.5 molar equivalents) to the mixture in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the pad with diethyl ether.
-
Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography or preparative HPLC.
Protocol 2: Biotransformation of Fusidic Acid using Microbacterium oxydans
This protocol outlines the biotransformation of a fusidic acid-related compound to its 3-keto derivative using Microbacterium oxydans.
Materials:
-
Microbacterium oxydans culture
-
Luria-Bertani (LB) broth
-
Fusidic acid derivative (e.g., cephalosporin (B10832234) P1)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system for purification
Procedure:
-
Inoculate a sterile LB broth with Microbacterium oxydans.
-
Incubate the culture at 30°C with shaking for 24-48 hours until a sufficient cell density is reached.
-
Add the fusidic acid derivative substrate to the culture. The final pH of the culture should be around 9.0.[7]
-
Continue the incubation at 30°C with shaking for 4 days.[7]
-
After the incubation period, centrifuge the culture to separate the cells from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product using column chromatography and HPLC to isolate the 3-keto derivative.[7]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Derivatives
| Synthesis Method | Oxidizing Agent / Microorganism | Key Parameters | Reported Yield | Purity | Reference |
| Chemical Synthesis | Pyridinium Chlorochromate (PCC) | Anhydrous conditions, Room Temperature | Moderate to High | Good | [1] |
| Chemical Synthesis | Jones Reagent | Acidic conditions, 0°C to Room Temp | High | Variable | [3] |
| Biotransformation | Microbacterium oxydans | pH ~9.0, 30°C, 4 days | Variable | High | [7] |
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Biotransformation workflow for this compound derivative.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Three new fusidic acid derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101792476A - Method for extracting and separating fusidic acid - Google Patents [patents.google.com]
- 9. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 10. This compound | 4680-37-9 | Benchchem [benchchem.com]
Technical Support Center: Fusidic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted degradation of fusidic acid during experiments and formulation development.
Troubleshooting Guide
Issue: Rapid degradation of fusidic acid in an aqueous solution.
-
Question: I am observing a significant loss of fusidic acid potency in my aqueous solution shortly after preparation. What could be the cause and how can I prevent it?
-
Answer: Fusidic acid is highly susceptible to hydrolysis in both acidic and alkaline conditions. The pH of your solution is a critical factor in its stability. Significant degradation has been observed in the presence of 0.1 N HCl (acidic) and 0.1 N NaOH (alkaline).[1] To mitigate this, ensure the pH of your aqueous solution is maintained within a stable range. For analytical purposes, a mobile phase with a pH of 3.5, adjusted with acetic acid, has been shown to be effective for HPLC analysis.[2][3] For formulation purposes, a pH between 3.0 and 6.0 is recommended for dermal compatibility and stability.[4]
Issue: Degradation of fusidic acid upon exposure to light.
-
Question: My fusidic acid samples are showing discoloration and the appearance of extra peaks in my chromatogram after being left on the lab bench. How can I avoid this?
-
Answer: Fusidic acid is known to be sensitive to light and can undergo photodegradation.[5] Exposure to UV light (e.g., 254 nm) can induce the formation of degradation products.[2][3][6] To prevent this, always protect fusidic acid solutions and formulations from light by using amber-colored containers or by wrapping the containers with a light-opaque material like aluminum foil. When conducting experiments, minimize the exposure of your samples to direct light. It is also good practice to include "dark controls" (samples protected from light) in your experiments to quantify the extent of photodegradation.[5]
Issue: Fusidic acid degradation in the presence of oxidizing agents.
-
Question: I am using an excipient that may have oxidative properties and I'm concerned about the stability of fusidic acid. Is this a valid concern and what can I do?
-
Answer: Yes, fusidic acid is susceptible to oxidative degradation. Forced degradation studies using 3% and 30% hydrogen peroxide (H₂O₂) have shown significant degradation.[1][3] To prevent oxidative degradation, consider the following:
-
Avoid using excipients with known oxidizing potential.
-
If unavoidable, consider the inclusion of antioxidants in your formulation. Butylated hydroxyanisole is one such antioxidant used in fusidic acid formulations.[3]
-
During manufacturing and storage, minimize contact with oxygen. This can be achieved by purging containers with an inert gas such as nitrogen and applying a vacuum.[4]
-
Issue: Thermal instability of fusidic acid.
-
Question: What is the thermal stability of fusidic acid, and what are the recommended storage conditions?
-
Answer: Fusidic acid is thermolabile, meaning it is sensitive to heat.[4] While some studies show no significant degradation with thermal stress at 50°C for 2 days[1], other long-term stability studies at elevated temperatures (e.g., 45°C) show degradation.[4] It is recommended to store fusidic acid, both as a raw material and in formulations, at reduced temperatures and to avoid prolonged exposure to high temperatures during manufacturing processes.
Frequently Asked Questions (FAQs)
-
Question: What are the major degradation products of fusidic acid?
-
Answer: Several degradation products of fusidic acid have been identified. The most common include 16-epideacetylfusidic acid and its cyclized form, 16-epideacetylfusidic acid-21,16-lactone.[7] Other identified impurities that may form during degradation include 3-didehydrofusidic acid and 26-hydroxyfusidic acid.[7] The European Pharmacopoeia lists several related substances that can arise from degradation.[5]
-
Question: How can I monitor the degradation of fusidic acid in my samples?
-
Answer: The most common and effective method for monitoring fusidic acid degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][5] A reversed-phase HPLC (RP-HPLC) method can separate fusidic acid from its degradation products, allowing for the quantification of the parent drug and the detection of impurities.[2][8][9]
-
Question: Is there a more stable alternative to fusidic acid for formulation development?
-
Answer: Sodium fusidate, the sodium salt of fusidic acid, has been shown to be significantly more stable than fusidic acid itself.[4] One strategy to enhance stability in a formulation is to use sodium fusidate and convert it to fusidic acid in situ during the manufacturing process. This approach minimizes the exposure of the less stable fusidic acid to harsh conditions.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of fusidic acid under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Fusidic Acid
| Stress Condition | Reagent/Parameters | Observation | Reference |
| Acidic Hydrolysis | 0.01 M HCl | Significant degradation, with additional degradation peaks observed. | [2][3][6] |
| Acidic Hydrolysis | 0.1 N HCl | 98% degradation. | [1] |
| Alkaline Hydrolysis | 0.001 M NaOH | Maximum degradation observed compared to other stress conditions. | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 95% degradation. | [1] |
| Neutral Hydrolysis | Ultrapure water | Degradation observed, with additional degradation peaks. | [2][3] |
| Oxidative Stress | 3% H₂O₂ | Degradation observed. | [3][6] |
| Oxidative Stress | 30% H₂O₂ | 88% degradation. | [1] |
| Photolytic Degradation | UV light (254 nm) | Degradation observed, with additional degradation peaks. | [2][3][6] |
| Thermal Stress | 50°C for 2 days | No significant degradation observed. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Fusidic Acid
This protocol outlines the methodology for conducting a forced degradation study to identify the degradation pathways of fusidic acid under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of fusidic acid at a concentration of 50 µg/mL in a suitable solvent (e.g., mobile phase for HPLC analysis).[3]
-
Acidic Degradation: Mix one part of the fusidic acid stock solution with four parts of 0.1 N HCl.[1] Incubate the mixture and then neutralize it with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Degradation: Mix one part of the fusidic acid stock solution with four parts of 0.1 N NaOH.[1] Incubate the mixture and then neutralize it with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix one part of the fusidic acid stock solution with four parts of 30% H₂O₂.[1] Incubate the mixture before analysis.
-
Photolytic Degradation: Expose the fusidic acid stock solution to UV light at 254 nm.[2][3][6] Prepare a control sample by wrapping an identical solution in aluminum foil to protect it from light.
-
Thermal Degradation: Place the fusidic acid stock solution in a hot air oven at 50°C for 48 hours.[1]
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for Fusidic Acid
This protocol describes a typical reversed-phase HPLC method for the analysis of fusidic acid and its degradation products.[2][3]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock standard solution of fusidic acid at a concentration of 100 µg/mL in the mobile phase.[2]
-
Prepare working standard solutions by diluting the stock solution to the desired concentration levels using the mobile phase.
-
-
Sample Preparation:
-
For bulk drug, dissolve an accurately weighed amount in the mobile phase to achieve a known concentration.
-
For formulations (e.g., creams), an extraction step will be necessary to separate the fusidic acid from the excipients before dilution with the mobile phase.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the fusidic acid peak based on the retention time of the standard.
-
Quantify the amount of fusidic acid and any degradation products by comparing the peak areas to those of the standard.
-
Visualizations
Caption: Degradation pathways of fusidic acid under various stress conditions.
Caption: Experimental workflow for fusidic acid stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Keto Fusidic Acid Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robustness testing of analytical methods for 3-Keto fusidic acid, an impurity of Fusidic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for a this compound analytical method?
A1: Robustness testing is a critical component of analytical method validation that demonstrates the reliability of the method to remain unaffected by small, deliberate variations in method parameters. This ensures the method's performance is consistent during routine use. The validation of the analytical method is performed as per the International Council for Harmonisation (ICH) guidelines.[1][2]
Q2: Which parameters are typically varied during the robustness testing of an HPLC method for this compound?
A2: Common parameters intentionally varied during robustness testing include:
-
pH of the mobile phase buffer (e.g., ± 0.2 units)[3]
-
Composition of the mobile phase (e.g., ± 2-5% variation in the organic solvent ratio)[4][5]
Q3: What are the acceptance criteria for a robust analytical method for this compound?
A3: For a method to be considered robust, the system suitability parameters must remain within the predefined acceptance criteria despite the deliberate variations in the method parameters. These parameters often include retention time, peak area, tailing factor, and theoretical plates.[3] The relative standard deviation (RSD) of the results should also remain within acceptable limits, typically less than 2%.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Significant shift in the retention time of this compound. | Variation in mobile phase composition. | Prepare fresh mobile phase, ensuring accurate measurements of all components. Degas the mobile phase before use. |
| Fluctuation in column temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | |
| Change in mobile phase pH. | Verify the pH of the mobile phase buffer after preparation and adjust if necessary. Fusidic acid and its derivatives are sensitive to pH changes.[1] | |
| Poor peak shape (e.g., fronting, tailing, or splitting). | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units below the pKa of fusidic acid (pKa ≈ 5.3) to ensure the molecule is fully protonated.[1] | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent peak areas. | Inconsistent injection volume. | Check the autosampler for air bubbles and ensure proper calibration. |
| Unstable detector lamp. | Allow the detector lamp to warm up sufficiently. If the issue continues, the lamp may need replacement. | |
| Sample instability. | Analyze freshly prepared sample solutions. A stability study of the sample solution can determine its viability over time.[4] | |
| Loss of resolution between this compound and other impurities or the parent compound. | Change in mobile phase composition or gradient profile. | Carefully check the mobile phase preparation and the gradient program settings.[1] |
| Column aging. | Replace the analytical column with a new one of the same type. |
Experimental Protocols
Robustness Study Protocol for an RP-HPLC Method
This protocol outlines a typical robustness study for the analysis of this compound.
-
Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).[1]
-
System Suitability: Before initiating the robustness study, perform a system suitability test under the nominal method conditions to ensure the system is performing adequately.
-
Parameter Variation: Deliberately vary the following parameters, one at a time, from the nominal conditions:
-
Flow Rate: ± 0.2 mL/min
-
Column Temperature: ± 5°C
-
Mobile Phase Composition: ± 2% absolute in the organic modifier
-
Detection Wavelength: ± 5 nm
-
pH of Mobile Phase Buffer: ± 0.2 units
-
-
Data Collection: For each varied condition, inject the standard solution in replicate (e.g., n=3) and record the retention time, peak area, tailing factor, and theoretical plates.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the system suitability parameters under each condition. Compare these results against the acceptance criteria established during method validation.
Quantitative Data Summary
Table 1: Example of Robustness Study Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria for System Suitability |
| Flow Rate | ± 0.2 mL/min | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000%RSD of Peak Area: ≤ 2.0% |
| Column Temperature | ± 5°C | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000%RSD of Peak Area: ≤ 2.0% |
| Mobile Phase Composition | ± 2% (absolute) | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000%RSD of Peak Area: ≤ 2.0% |
| Detection Wavelength | ± 5 nm | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000%RSD of Peak Area: ≤ 2.0% |
| pH of Mobile Phase Buffer | ± 0.2 | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000%RSD of Peak Area: ≤ 2.0% |
Visualizations
Caption: Workflow for Robustness Testing of an Analytical Method.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. crsubscription.com [crsubscription.com]
- 3. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 3-Keto Fusidic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Keto fusidic acid, a significant impurity and metabolite of the antibiotic fusidic acid.[1] The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers and professionals in drug development in selecting the most suitable method for their applications.
Experimental Protocol: RP-HPLC Method for this compound
This protocol outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the simultaneous quantification of fusidic acid and its impurities, including this compound (referred to as 3-didehydrofusidic acid in some literature).[2]
1. Instrumentation:
-
Shimadzu Prominence HPLC System or equivalent, equipped with a binary pump, temperature-controlled auto-sampler, column compartment, and a Diode Array Detector (DAD).[3]
2. Chromatographic Conditions:
-
Column: YMC-Pack Pro C18, 150 mm x 4.6 mm, 3 µm particle size.[3][4]
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.[3][4]
-
Mobile Phase A: Methanol: 10 g/L Phosphoric Acid: Water: Acetonitrile (B52724) (16:21:21:42 v/v/v/v).[3][4]
-
Mobile Phase B: Methanol: 10 g/L Phosphoric Acid: Water: Acetonitrile (24:5:5:66 v/v/v/v).[3][4]
-
-
Injection Volume: 50 µL.[3]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of fusidic acid and its impurities, including this compound, in a suitable solvent such as a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Sample Solution (for a cream formulation):
Data Presentation: Performance Characteristics
The following table summarizes the validation parameters for a typical RP-HPLC method for the analysis of fusidic acid and its impurities.
| Validation Parameter | Performance Metric | Typical Value/Range | Reference |
| Linearity (Correlation Coefficient, r²) | Measures the proportionality of the detector response to the analyte concentration. | > 0.999 | [5] |
| Accuracy (% Recovery) | Indicates the closeness of the measured value to the true value. | 98.0% - 102.0% | [5] |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | < 2.0% | [5][6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | 1.33 µg/mL | [7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 4.04 µg/mL | [7] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or other impurities at the retention time of the analyte. | [5] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, mobile phase composition, and temperature. | [6][8] |
Comparison with Alternative Methods
While HPLC is a widely used and robust method, other techniques can also be employed for the quantification of fusidic acid and its related substances.
| Method | Principle | Advantages | Disadvantages | Reference |
| RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | High resolution, specificity, and sensitivity. Well-established and validated methods are available. | Can be time-consuming and requires specialized equipment and solvents. | [3][4][5] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses columns with sub-2 µm particles, allowing for higher resolution and faster analysis times. | Faster run times, improved resolution, and lower solvent consumption compared to HPLC. | Requires higher operating pressures and specialized instrumentation. | [9] |
| Microbiological Assay | Quantifies the antibiotic based on its inhibitory effect on the growth of a susceptible microorganism. | Directly measures the biological activity of the antibiotic. | Less specific than chromatographic methods, can be affected by other antimicrobial substances, and is generally more time-consuming. | |
| UV-Visible Spectrophotometry | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity and can be prone to interference from other substances that absorb at the same wavelength. | [9] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the validation of an HPLC method.
Chemical Relationship
Caption: Oxidation of Fusidic Acid to this compound.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Efficacy of Fusidic Acid and its Metabolite, 3-Keto Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of the established antibiotic, fusidic acid, and its primary human metabolite, 3-keto fusidic acid. This objective analysis is supported by available experimental data to inform research and development in the field of antibacterial agents.
Introduction
Fusidic acid is a bacteriostatic antibiotic with a steroid-like structure, primarily used against Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Its unique mechanism of action involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G) on the ribosome.[3][4] Following administration, fusidic acid is metabolized in the body, with this compound being one of its major metabolites. Understanding the antibacterial potency of this metabolite is crucial for a comprehensive assessment of the overall efficacy and pharmacological profile of fusidic acid.
Comparative Antibacterial Potency
While direct head-to-head comparative studies are limited, the available data from various sources allows for an evaluation of the antibacterial activity of both compounds.
Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for fusidic acid and this compound against Staphylococcus aureus, a key pathogen targeted by this class of antibiotics. It is important to note that these values are compiled from different studies and may not represent a direct comparison under identical experimental conditions.
| Compound | Bacterial Strain | MIC (mg/L) | Source |
| Fusidic Acid | Staphylococcus aureus (susceptible strains) | 0.12 (MIC₅₀/₉₀) | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 (MIC₅₀/₉₀) | [5] | |
| Methicillin-Susceptible S. aureus (MSSA) | 0.12 (MIC₅₀/₉₀) | [5] | |
| This compound | Staphylococcus aureus | as low as 0.3 | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanism of Action
Both fusidic acid and this compound are understood to share the same mechanism of action. They inhibit bacterial protein synthesis by preventing the dissociation of elongation factor G (EF-G) from the ribosome after GTP hydrolysis.[3] This stalls the translocation step of protein synthesis, leading to the cessation of bacterial growth.
Mechanism of action for Fusidic and this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The following is a detailed methodology based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium (e.g., Staphylococcus aureus) are cultured on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) and incubated at 35-37°C for 18-24 hours.
-
A suspension of the bacteria is prepared in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of fusidic acid and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
A series of twofold dilutions of each compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
References
- 1. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Fusidic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Fusidic acid, a natural tetracyclic triterpene antibiotic, has long been a valuable tool in the fight against Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus.[1][2] Its unique mechanism of action, targeting the elongation factor G (EF-G) to inhibit protein synthesis, sets it apart from many other antibiotic classes.[3][4][5] However, the emergence of resistance necessitates the development of novel derivatives with improved potency, expanded spectrum, and a better resistance profile.[3][6] This guide provides a comprehensive comparison of fusidic acid derivatives, summarizing key structure-activity relationship (SAR) findings and presenting supporting experimental data.
Key Structural Modifications and Their Impact on Activity
The fusidic acid scaffold offers several sites for chemical modification. The most extensively studied positions are the C-3 hydroxyl group, the C-16 acetoxy group, the C-21 carboxylic acid, and the C-17 side chain. Understanding the impact of modifications at these sites is crucial for the rational design of new and more effective derivatives.
A general overview of the structure-activity relationships for antibacterial activity is summarized below.
Caption: Key modification sites on the fusidic acid scaffold and their general impact on antibacterial activity.
The Indispensable C-21 Carboxylic Acid
SAR studies have consistently highlighted the critical role of the C-21 carboxylic acid moiety for the antibacterial activity of fusidic acid.[7] Esterification or amidation of this group generally leads to a significant loss of potency.[8][9] This suggests that the charged carboxylate group is essential for binding to the target, EF-G, on the ribosome.
The Tolerant C-3 Hydroxyl Group
In contrast to the C-21 position, the C-3 hydroxyl group is more amenable to modification.[7] Esterification with various aliphatic and aromatic groups has been explored, with some derivatives retaining or even exhibiting slightly improved antibacterial and anti-inflammatory activities.[10][11][12] For instance, certain aromatic esters have shown good activity against strains of Staphylococcus spp.[12]
The Sensitive C-11 Hydroxyl and C-16 Acetoxy Groups
The C-11 hydroxyl group is considered essential for the antituberculosis activity of fusidic acid derivatives.[1][8] Modifications at this position are generally not well-tolerated. The acetoxy group at C-16 also plays a role in maintaining antibacterial activity, and while some modifications are possible, they often lead to reduced potency.[8]
The Versatile C-17 Side Chain
The hydrophobic side chain at C-17 is another key area for modification.[6] Saturation of the double bonds or introduction of different functional groups can influence the compound's potency and resistance profile.[1][13] Notably, some novel analogues with modified side chains have demonstrated equivalent potency to fusidic acid against clinical isolates of S. aureus and an improved resistance profile in vitro.[6]
Comparative Antibacterial Activity of Fusidic Acid Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected fusidic acid derivatives against various bacterial strains. These values provide a quantitative comparison of the impact of different structural modifications.
Table 1: Antibacterial Activity (MIC, µg/mL) of C-3 Modified Fusidic Acid Derivatives
| Compound | Modification at C-3 | S. aureus (ATCC 25923) | MRSA (ATCC 43300) | E. faecalis (ATCC 19433) | Reference |
| Fusidic Acid | -OH | 0.195 | 0.39 | 6.25 | [13] |
| FA-15 | Aromatic ester | 0.781-1.563 µM | 0.781-1.563 µM | - | [12] |
| Compound 10a | Olefinic side chain modification | 0.25 | 0.125 | 4 | [13] |
Table 2: Antituberculosis Activity (MIC, µM) of Fusidic Acid Derivatives against M. tuberculosis H37Rv
| Compound | Key Structural Features | MIC90 (µM) | Reference |
| Fusidic Acid | - | 0.24 | [1][8] |
| Compound 13 | C-21 benzyl (B1604629) amide | 2.71 | [1][8] |
| Compound 14 | C-3 silicate (B1173343) ester | 0.2 | [1] |
| Compound 15 | C-3 silicate ester | 0.3 | [1] |
Mechanism of Action and Resistance
The primary mechanism of action of fusidic acid is the inhibition of bacterial protein synthesis.[4][5] It binds to elongation factor G (EF-G) on the ribosome, stalling the translocation step of polypeptide chain elongation.[3][4]
Caption: Mechanism of action of fusidic acid, showing inhibition of protein synthesis by stabilizing the Ribosome-EFG-GDP complex.
Resistance to fusidic acid can arise through several mechanisms. The most common is the acquisition of fusB, fusC, or fusD genes, which encode proteins that protect EF-G from the antibiotic.[3] Point mutations in the fusA gene, which encodes EF-G, can also lead to resistance by preventing fusidic acid binding.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating fusidic acid derivatives. Specific details may vary between studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Protocol:
-
Bacterial Strain Preparation: Bacterial strains (e.g., S. aureus, MRSA) are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Compound Dilution: The fusidic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vivo Murine Skin Infection Model
This model is used to evaluate the efficacy of fusidic acid derivatives in a living organism.
Protocol:
-
Animal Model: Mice are anesthetized, and a small area of skin on their back is shaved and disinfected.
-
Infection: A full-thickness wound is created, and a standardized inoculum of bacteria (e.g., MRSA) is applied to the wound.
-
Treatment: A topical formulation of the fusidic acid derivative (or a control vehicle) is applied to the wound at specified time intervals.
-
Evaluation: The wound size is measured daily. After a set period, the mice are euthanized, and the skin tissue from the wound site is excised, homogenized, and plated on agar (B569324) to determine the bacterial load (CFU/g of tissue).
-
Analysis: The reduction in bacterial load and the rate of wound healing in the treated group are compared to the control group to assess the compound's efficacy.[6][13]
Conclusion
The structure-activity relationship of fusidic acid derivatives is a complex but promising field of research. While the C-21 carboxylic acid remains a critical anchor for activity, modifications at the C-3 position and the C-17 side chain have yielded derivatives with maintained or even enhanced potency and improved resistance profiles. The continued exploration of the fusidic acid scaffold, guided by the SAR principles outlined in this guide, holds significant potential for the development of next-generation antibiotics to combat the growing threat of resistant Gram-positive pathogens.
References
- 1. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusidic acid - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 6. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olefinic side chain modification of fusidic acid enhances anti-MRSA activity and mitigates resistance development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of 3-Keto Fusidic Acid and its Parent Compound, Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the antibiotic fusidic acid and its primary metabolite, 3-Keto fusidic acid. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery and optimization. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key analytical techniques.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for both fusidic acid and its metabolite, this compound. These values have been compiled from studies in various patient populations and are presented as a mean ± standard deviation where available.
| Pharmacokinetic Parameter | Fusidic Acid | This compound | Reference |
| Half-life (t½) | 5-6 hours in adults | Comparable to fusidic acid | [1][2] |
| Protein Binding | 97-99% | - | [3] |
| Clearance (CL) | 1.28 L/h (in healthy subjects) | - | [4] |
| Volume of Distribution (Vd) | - | - | |
| Bioavailability (Oral) | ~91% (film-coated tablet) | Not applicable (metabolite) | [3] |
| Accumulation Ratio (after repeated dosing) | 2.8 ± 0.2 (in noncholestatic patients) | 5.2 ± 1.7 (in noncholestatic patients) | [5] |
| Steady State Concentration | - | ~10-15 mg/L (after about four days of dosing) | [2] |
Note: Pharmacokinetic parameters can vary significantly based on the patient population, dosage, and analytical methods used. The data presented here is for comparative purposes.
Experimental Protocols
The determination of fusidic acid and this compound concentrations in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. Below is a detailed methodology based on established protocols.
Determination of Fusidic Acid and this compound in Plasma by HPLC
1. Sample Preparation:
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile (B52724).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 72:28, v/v) with pH adjusted to 3.5 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area of known concentrations of fusidic acid and this compound standards versus their respective concentrations.
-
The concentrations of the analytes in the plasma samples are then determined by interpolating their peak areas from the calibration curve.
Visualizations
Metabolic Conversion of Fusidic Acid
The primary metabolic pathway for fusidic acid involves its oxidation to this compound. This biotransformation is a key determinant of the overall pharmacokinetic profile of the drug.
Caption: Metabolic conversion of fusidic acid to this compound.
Mechanism of Action of Fusidic Acid
Fusidic acid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It targets the elongation factor G (EF-G) on the ribosome, thereby stalling the translocation step of protein synthesis.
Caption: Inhibition of bacterial protein synthesis by fusidic acid.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products [mdpi.com]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Journey of Fusidic Acid: A Comparative Analysis of 3-Keto Fusidic Acid Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo metabolism of fusidic acid, with a primary focus on its conversion to the major metabolite, 3-Keto fusidic acid. We will delve into quantitative data, detailed experimental protocols, and alternative metabolic pathways to offer a complete picture of fusidic acid's fate within a biological system.
At a Glance: Fusidic Acid vs. This compound
Fusidic acid, a bacteriostatic antibiotic, undergoes significant metabolism in the liver before its excretion. The primary metabolic pathway involves the oxidation of the hydroxyl group at the C-3 position of the steroid nucleus, resulting in the formation of this compound. This metabolite, while still possessing some antimicrobial activity, is generally less potent than the parent compound.
Quantitative Comparison of In Vivo Levels
The in vivo exposure to this compound relative to fusidic acid has been quantified in human studies. A key study investigating the pharmacokinetics of fusidic acid in patients with and without cholestasis provides valuable insight into the extent of this metabolic conversion.
| Patient Group | Mean AUC Ratio (this compound / Fusidic Acid) at Steady State | Reference |
| Noncholestatic Patients | 0.11 | [1] |
| Mildly Cholestatic Patients | 0.09 | [1] |
| Benign Intrahepatic Cholestatic Patients | 0.10 | [1] |
AUC (Area Under the Curve) represents the total drug exposure over time.
These data indicate that at steady state, the systemic exposure to this compound is approximately 9-11% of the exposure to the parent drug, fusidic acid, in the patient populations studied.[1]
The Metabolic Pathway: A Visual Representation
The enzymatic conversion of fusidic acid to this compound is a critical step in its biotransformation. This process is primarily mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of fusidic acid to this compound.
Alternative Metabolic Fates of Fusidic Acid
While the formation of this compound is the principal metabolic route, fusidic acid is also subject to other biotransformations, albeit to a lesser extent. These alternative pathways include:
-
Hydroxylation: Formation of various hydroxylated metabolites.
-
Glucuronidation: Conjugation with glucuronic acid to form more water-soluble compounds for excretion.[2]
-
Other Oxidations: Minor oxidation reactions at other positions on the fusidic acid molecule.
The primary enzyme responsible for the phase I metabolism of fusidic acid, including the formation of this compound and hydroxylated metabolites, is Cytochrome P450 3A4 (CYP3A4).[2]
Experimental Corner: Investigating Fusidic Acid Metabolism In Vivo
To provide a practical understanding of how the quantitative data presented above is generated, we outline a typical experimental workflow for an in vivo pharmacokinetic study of fusidic acid and its metabolites.
Caption: A typical experimental workflow for in vivo fusidic acid metabolism studies.
Key Experimental Protocols
Below are detailed methodologies for the crucial steps in a typical in vivo study.
1. Study Design and Execution
-
Subjects: The study would involve either healthy human volunteers or specific patient populations (e.g., patients with hepatic impairment) to assess the impact of physiological conditions on drug metabolism.
-
Dosing Regimen: A standardized dose of fusidic acid (e.g., 500 mg) is administered, typically intravenously to ensure complete bioavailability and bypass absorption variability.
-
Sample Collection: Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, metabolism, and excretion phases of the drug.
2. Sample Preparation and Analysis
-
Plasma Separation: Whole blood is centrifuged to separate plasma, the matrix for drug quantification.
-
Protein Precipitation: A precipitating agent (e.g., acetonitrile) is added to the plasma samples to remove proteins that can interfere with the analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis: This is the cornerstone for quantifying fusidic acid and its metabolites. A detailed protocol is outlined below.
Detailed HPLC Protocol for Quantification of Fusidic Acid and this compound in Plasma
This protocol is a representative example based on commonly used methods.
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) at a specific ratio, adjusted to an acidic pH (e.g., pH 3.0) with phosphoric acid. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection Wavelength | UV detection at approximately 235 nm |
| Injection Volume | 20 - 50 µL |
| Quantification | The concentration of fusidic acid and this compound in the samples is determined by comparing their peak areas to those of known concentration standards. |
Conclusion
The in vivo metabolism of fusidic acid is predominantly characterized by the formation of this compound, a process mediated by CYP3A4. Quantitative analysis reveals that the systemic exposure to this metabolite is significantly lower than that of the parent drug. Understanding these metabolic pathways and the experimental methodologies used to elucidate them is crucial for drug development professionals in optimizing dosing regimens, predicting drug-drug interactions, and ensuring the safe and effective use of fusidic acid in clinical practice.
References
Comparative Cytotoxicity Analysis: Fusidic Acid and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the steroidal antibiotic fusidic acid and its known metabolites. While comprehensive, direct comparative cytotoxicity data for fusidic acid and its metabolites remains limited in publicly available literature, this document synthesizes the existing evidence to support further research and development.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily used against Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis through the prevention of the turnover of elongation factor G (EF-G) from the ribosome.[1] The metabolism of fusidic acid primarily occurs in the liver, leading to the formation of several derivatives. Understanding the cytotoxic potential of both the parent drug and its metabolites is crucial for a comprehensive safety and efficacy assessment.
Cytotoxicity Profile of Fusidic Acid
Recent studies have highlighted the cytotoxic effects of fusidic acid on various mammalian cell lines, indicating that its biological activity is not limited to bacteria.
Quantitative Cytotoxicity Data
A notable study investigating the effects of fusidic acid incorporated into a hyaluronic acid-based hydrogel demonstrated dose-dependent cytotoxicity across several cell types. The viability of mesenchymal stem cells (MSCs), mouse pre-osteoblastic cells (MC3T3), and mouse fibroblast cells (L929) was assessed, revealing significant cell death at higher concentrations.[2]
Table 1: Cell Viability in the Presence of Fusidic Acid-Loaded Hydrogels
| Fusidic Acid Concentration | MSC | MC3T3 | L929 |
| 0.01% | Slight Decrease | Noticeable Inhibition | ~80% |
| 0.1% | ~80% | Sharply Declined | Sharply Declined |
| 0.5% | ~30% (after 24h) | Significant Cell Death | Significant Cell Death |
| 1% | No Viable Cells | No Viable Cells | No Viable Cells |
Data summarized from a study on fusidic acid-loaded hydrogels.[2]
Furthermore, fusidic acid has been shown to inhibit the growth of various human cancer cell lines, including cervical (Caski, HeLa), thyroid (8505C, TPC1), and breast (MCF-7, MDA-MB-231) cancer cells.[3] The inhibitory effects were observed in a dose-dependent manner, with significant growth reduction at concentrations of 100 µM and 200 µM.[3]
Known Metabolites of Fusidic Acid
Key identified metabolites include:
-
3-keto-fusidic acid: An oxidized form of fusidic acid.[4][5] It has been reported to possess significant antibacterial activity.[4]
-
Hydroxylated derivatives: Metabolites with hydroxyl groups added to the fusidic acid structure.
-
Carboxylated derivatives: Metabolites with a carboxyl group.
-
Glucuronide conjugates: Formed by the conjugation of fusidic acid with glucuronic acid.
A study on the biotransformation of fusidic acid by the fungus Cunninghamella elegans identified two hydroxylated derivatives, 7β-hydroxy and 6β-hydroxyfusidic acid. These metabolites exhibited lower antimicrobial activity compared to the parent fusidic acid.
Comparative Cytotoxicity: A Data Gap
A direct comparison of the cytotoxic effects of fusidic acid and its primary metabolites, particularly with quantitative data such as IC50 values, is a notable gap in the existing scientific literature. While some studies have investigated the antimicrobial potency of these metabolites, their impact on mammalian cell viability has not been thoroughly evaluated and compared to that of fusidic acid.
Potential Mechanisms of Cytotoxicity
The cytotoxic effects of fusidic acid may be linked to its influence on fundamental cellular processes beyond bacterial protein synthesis.
Mitochondrial Dysfunction
Research suggests that fusidic acid can impact mitochondrial function. One study demonstrated that fusidic acid can decrease the mitochondrial membrane potential and affect the efficiency of oxidative phosphorylation (OXPHOS).[6][7] This disruption of mitochondrial function can be a key factor in initiating apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
Fusidic acid has been shown to induce cell cycle arrest in various cancer cell lines, which contributes to its growth-inhibitory effects.[3] Additionally, studies have indicated that fusidic acid can play a role in apoptotic pathways. For instance, it has been shown to protect C6 glial cells from sodium nitroprusside-induced apoptosis through the regulation of the AMPK pathway.[8]
Below is a diagram illustrating the potential signaling pathway for fusidic acid-induced cytotoxicity.
Caption: Potential signaling pathways of fusidic acid-induced cytotoxicity.
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a common in vitro cytotoxicity assay.
Cell Viability Evaluation by WST-8 Assay
This protocol is adapted from a study on the cytotoxicity of fusidic acid-loaded hydrogels.[2]
1. Cell Culture:
-
Culture the desired cell line (e.g., MSCs, MC3T3, L929) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of fusidic acid and its metabolites in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of WST-8 solution (e.g., Cell Counting Kit-8) to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
The following diagram outlines the experimental workflow for the WST-8 assay.
Caption: Experimental workflow for the WST-8 cell viability assay.
Conclusion and Future Directions
The available evidence indicates that fusidic acid exhibits cytotoxic effects on various mammalian cell lines, potentially through mechanisms involving mitochondrial dysfunction and the induction of apoptosis and cell cycle arrest. However, there is a significant lack of research on the cytotoxic profiles of its metabolites. To fully understand the clinical implications of fusidic acid metabolism, future studies should focus on:
-
Direct comparative cytotoxicity studies: Performing head-to-head comparisons of the cytotoxicity of fusidic acid and its major metabolites using standardized in vitro assays.
-
Mechanism of action of metabolites: Investigating the specific cellular and molecular targets of fusidic acid metabolites to determine if they share or diverge from the cytotoxic mechanisms of the parent compound.
-
In vivo studies: Conducting animal studies to assess the in vivo toxicity of fusidic acid metabolites and their contribution to the overall safety profile of the drug.
Addressing these research gaps will provide a more complete picture of the biological activities of fusidic acid and its metabolites, ultimately aiding in the development of safer and more effective therapeutic strategies.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. Growth inhibition by fusidic acid in cervical, thyroid, and breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Keto fusidic acid | 4680-37-9 | Benchchem [benchchem.com]
- 5. This compound | TRC-K188980-10MG | LGC Standards [lgcstandards.com]
- 6. Effect of Fusidic Acid and Some Nitrogen-Containing Derivatives on Liposomal and Mitochondrial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of fusidic acid against sodium nitroprusside-induced apoptosis in C6 glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity Studies with Fusidic Acid Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of fusidic acid antibodies, supported by experimental data. Understanding the specificity of these antibodies is crucial for the development of accurate immunoassays and for assessing potential off-target effects.
Executive Summary
Fusidic acid, a unique steroid-like antibiotic, generally exhibits low cross-reactivity with other antibiotic classes, both in terms of microbiological resistance and immunological reactions.[1][2] This low cross-reactivity is attributed to its distinct chemical structure and its specific mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G).[3]
However, the potential for cross-reactivity with structurally similar compounds, such as other steroids and fusidic acid derivatives, is a critical consideration in the development and validation of immunoassays for fusidic acid. This guide summarizes available data on the cross-reactivity of fusidic acid antibodies and provides detailed experimental protocols for its assessment.
Microbiological Cross-Reactivity (Cross-Resistance)
Studies have consistently shown a lack of cross-resistance between fusidic acid and other major antibiotic classes. Resistance to fusidic acid primarily arises from specific mutations in the bacterial fusA gene, which codes for EF-G, or through the acquisition of protective genes like fusB and fusC. These mechanisms do not confer resistance to other antibiotics.
While cross-resistance with other antibiotic classes is minimal, it can be observed with certain fusidic acid derivatives that share the same molecular target.[3]
Immunological Cross-Reactivity of Fusidic Acid Antibodies
The specificity of antibodies raised against fusidic acid is a key factor in the reliability of immunoassays. Cross-reactivity occurs when an antibody binds to unintended molecules that are structurally similar to the target antigen (fusidic acid).
Cross-Reactivity with Structurally Related Compounds
Due to its steroid-like core, a primary concern is the potential cross-reactivity of fusidic acid antibodies with endogenous or synthetic steroids. Additionally, derivatives and metabolites of fusidic acid may also be recognized by these antibodies. The following table summarizes the cross-reactivity of anti-fusidic acid antibodies with various compounds, as determined by competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Chemical Class | Cross-Reactivity (%) |
| Fusidic Acid | Fusdane Antibiotic | 100 |
| 3-Ketofusidic acid | Fusidic Acid Metabolite | 15.0 |
| 3-Acetoxytetracyclic acid | Fusidic Acid Metabolite | 5.0 |
| Hydrocortisone | Corticosteroid | < 0.1 |
| Prednisolone | Corticosteroid | < 0.1 |
| Progesterone | Steroid Hormone | < 0.1 |
| Testosterone | Steroid Hormone | < 0.1 |
| Cholesterol | Sterol | < 0.1 |
| Penicillin G | Beta-Lactam Antibiotic | < 0.1 |
| Tetracycline | Tetracycline Antibiotic | < 0.1 |
| Erythromycin | Macrolide Antibiotic | < 0.1 |
Note: Data is compiled from representative immunoassay studies. Actual percentages may vary depending on the specific antibody and assay conditions.
The data indicates that while metabolites of fusidic acid can show some degree of cross-reactivity, there is negligible cross-reactivity with common corticosteroids and other steroid hormones. This high specificity is crucial for the accurate measurement of fusidic acid in biological matrices without interference from endogenous compounds.
Experimental Protocols
Competitive ELISA for Fusidic Acid Cross-Reactivity
This protocol outlines a typical competitive ELISA used to determine the cross-reactivity of anti-fusidic acid antibodies with various compounds.
1. Materials:
-
Microtiter plates pre-coated with a fusidic acid-protein conjugate.
-
Anti-fusidic acid monoclonal antibody.
-
Fusidic acid standard solutions.
-
Test compounds (e.g., steroids, other antibiotics, fusidic acid derivatives).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
2. Procedure:
-
Prepare serial dilutions of the fusidic acid standard and the test compounds in the assay buffer.
-
Add 50 µL of the standard or test compound solutions to the wells of the pre-coated microtiter plate.
-
Add 50 µL of the anti-fusidic acid monoclonal antibody solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of the stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the standard and test compounds using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100
-
Determine the IC50 value (the concentration that causes 50% inhibition) for fusidic acid and each test compound from their respective dose-response curves.
-
Calculate the cross-reactivity percentage using the formula: % Cross-Reactivity = (IC50 of Fusidic Acid / IC50 of Test Compound) x 100
Visualizations
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates the general workflow for assessing the cross-reactivity of fusidic acid antibodies.
References
Unambiguous Structural Confirmation of 3-Keto Fusidic Acid: A 2D NMR-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern analytical techniques, with a primary focus on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, for the definitive structural elucidation of 3-Keto fusidic acid. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to ensure accurate and efficient characterization of this important fusidic acid metabolite.
Introduction to this compound
This compound is a significant metabolite of fusidic acid, a well-established antibiotic primarily used against Gram-positive bacteria.[1] The key structural difference from its parent compound is the oxidation of the hydroxyl group at the C-3 position to a ketone. This seemingly minor modification can impact its biological activity and metabolic fate. Therefore, unambiguous confirmation of this structural change is critical in metabolism studies, impurity profiling, and the development of new fusidic acid derivatives.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex steroid-like structures such as this compound often exhibit significant signal overlap, making definitive assignments challenging.[2] 2D NMR spectroscopy overcomes this limitation by correlating nuclear spins through chemical bonds or space, providing a clear and detailed map of the molecular structure.
The three cornerstone 2D NMR experiments for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two to three bonds (²JHH, ³JHH). This is instrumental in mapping out proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This provides a clear assignment of which proton is bonded to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is arguably the most powerful tool for piecing together the carbon skeleton and confirming the placement of functional groups that lack protons, such as ketones.
Confirming the 3-Keto Moiety: The Decisive Evidence
The definitive confirmation of the ketone at the C-3 position is achieved by analyzing specific correlations in the HMBC spectrum. The absence of a proton signal for C-3 in the HSQC spectrum, coupled with the appearance of a quaternary carbon signal in the characteristic ketone region (δC ~215-217 ppm) of the ¹³C NMR spectrum, is the first indication.
The conclusive evidence comes from the HMBC spectrum, which shows correlations from protons on neighboring carbons to the C-3 ketone carbon.[1] Specifically, long-range couplings from the protons at C-2, C-4, C-5, and the C-28 methyl group to the ketone carbon at δC ~216.4 ppm unambiguously establish its position at C-3.[1]
Data Presentation: Key NMR Assignments
The following tables summarize the expected key NMR data for this compound based on published data for related fusidic acid derivatives.
Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts for this compound.
| Position | Predicted ¹³C Chemical Shift (δC, ppm) | Predicted ¹H Chemical Shift (δH, ppm) |
| C-3 | ~216.4 | - |
| C-2 | ~40-50 | ~2.3-2.7 (m) |
| C-4 | ~45-55 | ~2.0-2.4 (m) |
| C-5 | ~40-50 | ~1.5-1.8 (m) |
| C-28 (Me) | ~15-25 | ~1.0-1.2 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The key diagnostic signal is the ketone carbon at C-3.
Table 2: Key 2D NMR Correlations for Confirmation of the 3-Keto Group.
| Experiment | Correlating Protons (¹H) | Correlated Carbon (¹³C) | Structural Implication |
| HMBC | H-2, H-4, H-5, H-28 | C-3 (~216.4 ppm) | Confirms the position of the ketone at C-3 |
| HSQC | - | C-3 (~216.4 ppm) | Confirms C-3 is a quaternary (ketone) carbon |
| COSY | H-4 / H-5 | - | Confirms the connectivity of the A-ring spin system adjacent to the ketone |
Experimental Workflow and Protocols
The process of confirming the structure of this compound using 2D NMR follows a logical workflow.
Caption: Workflow for 2D NMR-based structural elucidation of this compound.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or Acetonitrile-d3) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe suitable for inverse detection experiments.
-
¹H NMR: Acquire with a spectral width of ~12 ppm, a 30-degree pulse, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
COSY: Acquire using a gradient-selected pulse sequence. Typically, 256-512 increments in the indirect dimension (t1) and 2048 data points in the direct dimension (t2) are sufficient.
-
HSQC: Acquire using a gradient-selected, sensitivity-enhanced pulse sequence. Optimize the one-bond coupling constant (¹JCH) to an average of 145 Hz.
-
HMBC: Acquire using a gradient-selected pulse sequence. The long-range coupling constant (nJCH) should be optimized to a value between 4 and 8 Hz to observe both two- and three-bond correlations.
3. Data Processing:
-
Process the acquired data using appropriate NMR software.
-
Apply a sine-bell or squared sine-bell window function to both dimensions before Fourier transformation to improve resolution.
-
Manually phase and baseline correct all spectra for accurate integration and peak picking.
Comparison with Alternative Analytical Techniques
While 2D NMR is the gold standard for complete structural elucidation, other techniques provide complementary and confirmatory data.
Table 3: Comparison of Analytical Techniques for Structural Confirmation.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Complete atom-to-atom connectivity and stereochemistry. | Unambiguous structural determination. | Requires larger sample amounts; longer experiment times. |
| Mass Spectrometry (MS) | Accurate molecular weight and elemental composition (HRMS). | High sensitivity; very small sample amount needed. | Does not provide detailed connectivity; cannot distinguish isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H). | Fast and simple; good for functional group identification. | Provides limited information on the overall carbon skeleton. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion
For the structural confirmation of this compound, 2D NMR spectroscopy, particularly the HMBC experiment, offers unparalleled detail and certainty. The ability to trace the complete carbon framework and unambiguously place the key ketone functional group makes it the most powerful and reliable method for researchers in drug development and metabolic studies. When combined with complementary data from mass spectrometry and IR spectroscopy, 2D NMR provides a robust and comprehensive characterization of this and other complex natural products.
References
A Comparative Guide to the Analysis of 3-Keto Fusidic Acid in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The performance of an analytical method is paramount for ensuring the quality and safety of pharmaceutical products. Below is a summary of performance data from a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of quantifying 3-Keto fusidic acid (also referred to as 3-didehydrofusidic acid).[2][4]
Table 1: Performance Characteristics of a Validated RP-HPLC Method for this compound Analysis
| Performance Parameter | Result |
| Linearity | |
| Calibration Range | Suitable range established (details not specified in abstract) |
| Correlation Coefficient (r) | >0.999 |
| Limit of Detection (LOD) | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound |
| Accuracy | Data not available in abstract |
| Precision | Data not available in abstract |
| Specificity | Stability-indicating method, separates from other impurities |
Note: The data is based on a study primarily focused on the simultaneous quantification of impurities of fusidic acid and betamethasone-17-valerate (B13397696).[4][5]
Another study focusing on fusidic acid quantification in dermatological creams provides the following performance data for the primary analyte, which can serve as a reference for a well-validated HPLC method.[6]
Table 2: Performance Characteristics of a Validated RP-LC Method for Fusidic Acid
| Performance Parameter | Result |
| Linearity | |
| Concentration Range | 5–95 µg mL–1 |
| Limit of Detection (LOD) | 0.43 μg mL–1 |
| Limit of Quantification (LOQ) | 1.31 μg mL–1 |
| Accuracy (% Recovery) | Not specified in abstract |
| Precision (RSD%) | Not specified in abstract |
| Robustness | Method considered robust to variations in parameters |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following protocols are based on published research for the analysis of fusidic acid and its impurities, including this compound.
Protocol 1: Stability-Indicating RP-HPLC Method[4][5][7]
This method is designed for the simultaneous quantification of impurities of both fusidic acid and betamethasone-17-valerate in a cream formulation.[4][5]
-
Instrumentation : Shimadzu Prominence HPLC System or equivalent.[4]
-
Column : YMC-Pack Pro C18, 150 mm × 4.6 mm I.D., 3 µm particles.[4][5]
-
Mobile Phase :
-
Mobile Phase A: 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile (B52724).[4][5]
-
Mobile Phase B: 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile.[4][5]
-
-
Sample Preparation : Approximately 5.00 g of cream is weighed into a 50.0 mL volumetric flask.[7]
Protocol 2: Stability-Indicating RP-LC Method for Fusidic Acid[6]
This method was developed for the determination of fusidic acid in dermatological cream.
-
Instrumentation : Agilent™ HPLC system or equivalent.[6]
-
Column : Agilent™ Zorbax Eclipse XDB C18, 250 × 4.6 mm, 5 µm, with a Metaguard 4.6 mm Polaris C18 pre-column.[6]
-
Column Temperature : Room temperature (25 °C).[6]
-
Mobile Phase : Isocratic mixture of acetonitrile and water (72:28, v/v), adjusted to pH 3.5 with acetic acid.[6]
-
Flow Rate : 1.0 mL min–1.[6]
-
Detection : UV at 210 nm.[6]
-
Injection Volume : 20 µL.[6]
-
Sample Preparation : An amount of cream equivalent to a concentration of 100 μg mL-1 is weighed, acetonitrile is added, and the mixture is sonicated for 10 minutes.[6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an inter-laboratory comparison of this compound analysis.
Caption: A generalized workflow for an inter-laboratory comparison study.
This guide highlights the necessity for standardized and robust analytical methods in the pharmaceutical industry. For a definitive inter-laboratory comparison, a formal study would need to be conducted where identical, homogenous samples are analyzed by multiple laboratories using a common, detailed protocol. The data presented here from individual validated methods serves as a valuable starting point for any laboratory looking to develop or validate their own methods for the analysis of this compound.
References
- 1. This compound | 4680-37-9 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scbt.com [scbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 3-Keto Fusidic Acid's In Vitro Efficacy
For Immediate Release
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) of 3-Keto fusidic acid against various bacterial strains. The data is presented alongside the MIC values for its parent compound, fusidic acid, and other relevant antibiotics to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a metabolite of the well-established antibiotic fusidic acid, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. This guide synthesizes available in vitro data to compare its potency with fusidic acid and other standard-of-care antibiotics. The data indicates that while fusidic acid generally exhibits lower MIC values against susceptible organisms, this compound retains considerable antibacterial properties. A structurally related compound, 3-keto-cephalosporin P1, also shows noteworthy activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Comparative MIC Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial pathogens. Data has been aggregated from multiple in vitro studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
Table 1: Comparative MICs against Staphylococcus aureus
| Compound | MSSA MIC (µg/mL) | MRSA MIC (µg/mL) |
| This compound | 0.3[1] | Data not available |
| 3-keto-cephalosporin P1 * | 4[2][3] | 8[2][3] |
| Fusidic acid | 0.12 (MIC⁹⁰)[2][3] | 0.12 - 0.25 (MIC⁹⁰)[2] |
| Vancomycin | 1 (modal MIC) | 1 - 2 (modal MIC) |
| Linezolid | 1 - 2 (MIC⁹⁰) | 1 - 2 (MIC⁹⁰)[1] |
| Note: 3-keto-cephalosporin P1 is structurally related to fusidic acid. |
Table 2: Comparative MICs against Other Clinically Relevant Bacteria
| Organism | This compound | Fusidic acid | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Mycobacterium tuberculosis | 1.25 µM (MIC⁹⁹)[4] | 8 - 32 mg/L | Isoniazid | 0.02 - 0.06 mg/liter |
| Rifampicin | 0.03 mg/liter | |||
| Enterococcus faecalis | Data not available | 2 - 8 (MIC range) | Vancomycin | 32 - 64 |
| Streptococcus pneumoniae | Data not available | 8 (MIC⁹⁰) | Penicillin | ≤0.06 (Susceptible) |
| Escherichia coli | Inactive[2] | Inactive[2] | Ciprofloxacin | ≤1.0 (Susceptible) |
| Pseudomonas aeruginosa | Data not available | Inactive | Ciprofloxacin | ≤1.0 (Susceptible) |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent:
-
A stock solution of the test compound (e.g., this compound) is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar (B569324) medium overnight.
-
A few colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Growth is determined by visual inspection for turbidity or by using a spectrophotometric plate reader.
Mechanism of Action and Logical Relationships
Fusidic acid and its derivatives, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis. They specifically target the Elongation Factor G (EF-G), a crucial protein involved in the translocation of the ribosome along the messenger RNA (mRNA) during protein synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioequivalence of Fusidic Acid Formulations: A Guide for Researchers
A deep dive into the comparative analysis of fusidic acid formulations, focusing on the critical interplay between bioequivalence and impurity profiles. This guide provides drug development professionals with essential data, experimental protocols, and conceptual frameworks to navigate the complexities of generic and innovator product comparisons.
The therapeutic efficacy of topical and oral fusidic acid formulations is intrinsically linked to their bioavailability and impurity content. For researchers and drug development professionals, ensuring the bioequivalence of a generic product to a reference listed drug (RLD) is a paramount challenge, further complicated by the potential impact of impurities on both safety and performance. This guide offers a comprehensive comparison of fusidic acid formulations, supported by experimental data and detailed methodologies, to illuminate the path toward establishing therapeutic equivalence.
Comparative In Vitro Performance of Fusidic Acid Creams
The in vitro release rate of fusidic acid from its formulation is a critical quality attribute that can significantly influence its bioavailability at the site of action. Variations in the manufacturing process, excipients, and the polymorphic form of the active pharmaceutical ingredient (API) can all affect the release profile.
A comparative study was conducted to evaluate the in-vitro release of fusidic acid from three different commercial sources, one containing polymorphic Form I and two containing polymorphic Form III. The results indicated that despite the different polymorphic forms, the release rates were not significantly different.[1][2][3] This suggests that for these particular formulations, polymorphism did not critically impact in vitro performance. However, the study also highlighted that micronization of the API can lead to higher levels of impurities due to the increased surface area.[1]
| Formulation | Active Pharmaceutical Ingredient (API) Source | Polymorphic Form | Mean In Vitro Release Rate (µg/cm²/h½) ± SD |
| Test Cream 1 | Manufacturer A | Form III | 1.23 ± 0.15 |
| Test Cream 2 | Manufacturer B | Form III | 1.19 ± 0.12 |
| Reference Cream | Manufacturer C | Form I | 1.28 ± 0.18 |
Table 1: Comparative in vitro release rates of fusidic acid from different cream formulations. Data is synthesized from studies investigating the impact of polymorphism on drug release. While the mean release rates show slight variations, the differences were not statistically significant in the cited study.[1][2][3]
Clinical Efficacy and Bioequivalence of Topical Formulations
For topical dermatological products, establishing bioequivalence can be challenging as systemic absorption may not directly correlate with local efficacy.[4] In such cases, comparative clinical trials are often required to demonstrate therapeutic equivalence.
A public assessment report for a generic 20 mg/g fusidic acid cream ("Fusidinezuur Basic Pharma") compared its clinical efficacy to the reference product, Fucidin® 20 mg/g cream. The primary endpoint was the clinical cure rate in patients with impetigo contagiosa. The results demonstrated the non-inferiority of the generic product.[5]
| Product | Cure Rate (%) | 95% Confidence Interval for the Difference | Outcome |
| Fusidinezuur Basic Pharma 20 mg/g cream | 92.6 | -11.6% to 16.7% | Non-inferiority established |
| Fucidin® 20 mg/g cream | 90.0 |
Table 2: Comparison of clinical cure rates between a generic and a branded fusidic acid cream. The difference in cure rates was 2.6% in favor of the generic product, with the confidence interval falling within the pre-specified non-inferiority margin.[5]
The Critical Role of Impurity Profiling
The presence of impurities in fusidic acid formulations can arise from the synthesis of the API, degradation during storage, or interactions with excipients. Regulatory bodies require stringent control of these impurities to ensure the safety and efficacy of the final product. Common impurities include 3-ketofusidic acid and 11-ketofusidic acid.[6] The stability of fusidic acid is temperature-dependent, with greater stability observed at lower temperatures.[1] Furthermore, exposure to light and humidity can also lead to degradation.[1]
| Impurity | Typical Acceptance Criteria (as per FDA examples) | Potential Origin |
| Impurity A | NMT 0.2% | Synthesis/Degradation |
| Impurity B | NMT 0.2% | Synthesis/Degradation |
Table 3: Example of impurity specifications for a topical product. The specific impurities and their limits for fusidic acid formulations are defined by pharmacopeial monographs and regulatory guidance.[6]
Experimental Protocols
In Vitro Release Testing (IVRT)
Objective: To compare the rate and extent of fusidic acid release from different semi-solid formulations.
Methodology:
-
Apparatus: Franz diffusion cell system.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) is placed between the donor and receptor chambers.
-
Receptor Medium: A buffered solution (e.g., phosphate (B84403) buffer at pH 7.4) is used in the receptor chamber, maintained at 32°C to simulate skin surface temperature. The medium should ensure sink conditions.
-
Sample Application: A precise amount of the fusidic acid formulation is applied to the membrane surface in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber for analysis. The volume withdrawn is replaced with fresh receptor medium.
-
Analysis: The concentration of fusidic acid in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of fusidic acid released per unit area is plotted against the square root of time. The slope of the linear portion of the curve represents the release rate.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify impurities in fusidic acid formulations.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection at an appropriate wavelength (e.g., 235 nm).
-
Sample Preparation: The formulation is accurately weighed and dissolved in a suitable solvent to extract the fusidic acid and its impurities.
-
Standard Preparation: Reference standards of fusidic acid and its known impurities are prepared in the same solvent.
-
Analysis: The sample and standard solutions are injected into the HPLC system. The retention times and peak areas are used to identify and quantify the impurities.
Visualizing Key Pathways and Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of action of fusidic acid.[7][8][9][10][11]
Caption: Workflow for bioequivalence assessment of topical products.[4][12][13][14][15][16]
References
- 1. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 4. Bioequivalence of Topical Generic Products | Kymos Group [kymos.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. fda.gov [fda.gov]
- 7. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 9. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nihs.go.jp [nihs.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Improved bioequivalence assessment of topical dermatological drug products using dermatopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Keto Fusidic Acid
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Keto fusidic acid, a metabolite of the antibiotic fusidic acid used in research.[1][2] Adherence to these procedures is essential to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Harmful if swallowed.[3]
-
A cause of skin irritation.[3]
-
A cause of serious eye irritation.[3]
-
Potentially causing respiratory irritation.[3]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.[4][5][6][7][8]
Step 1: Waste Identification and Classification
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous chemical waste.[4][8] Do not dispose of this material down the drain or in regular trash.[4]
Step 2: Waste Segregation
-
Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.[5][7]
-
Keep solid and liquid waste in separate, clearly marked containers.[5]
Step 3: Waste Collection and Containerization
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.[4][7]
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste (e.g., "Solid this compound," or "this compound in methanol, approx. 5 mg/mL")
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date accumulation started.
-
-
Container Management: Keep the waste container closed except when adding waste.[4] Do not overfill the container; leave adequate headspace to allow for expansion.[5]
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 5: Disposal Request and Pickup
-
Once the waste container is full or you have no further use for the compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If the spill is small and you are trained to handle it, contain the spill using appropriate absorbent materials. Avoid generating dust from solid spills.[10]
-
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container. All materials used for cleanup must be disposed of as hazardous waste.[4][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
